4-Chlorophenyl chloroformate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWGPCLTVXMMHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227716 | |
| Record name | 4-Chlorophenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7693-45-0 | |
| Record name | 4-Chlorophenyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorophenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chlorophenyl) carbonochloridate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chlorophenyl chloroformate chemical properties and structure
Introduction
4-Chlorophenyl chloroformate, also known by its synonyms p-Chlorophenyl chloroformate and 4-Chlorophenyl carbonochloridate, is a highly versatile chemical intermediate with significant applications in organic synthesis.[1][2][3] With the CAS number 7693-45-0, this compound is particularly valued for its role as a precursor in the manufacturing of pharmaceuticals, pesticides, and agrochemicals.[1][2] Its utility stems from the reactive chlorocarbonate functional group, which allows for the introduction of the p-chlorophenoxycarbonyl moiety into various molecules, often enhancing their biological activity.[1] This guide provides a comprehensive overview of its chemical properties, structure, reactivity, and common experimental applications.
Chemical Structure
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom and a chloroformate group (-O-C(O)-Cl) at the para (1,4) positions. The presence of the electron-withdrawing chlorine atom on the phenyl ring and the highly reactive chloroformate group defines its chemical behavior.
Molecular Formula: C₇H₄Cl₂O₂[4][5][6]
Canonical SMILES: C1=CC(=CC=C1OC(=O)Cl)Cl[]
InChI Key: RYWGPCLTVXMMHO-UHFFFAOYSA-N[5]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is a colorless to pale yellow liquid with a pungent odor.[1][4] It is important to note that the compound is unstable in humid environments due to hydrolysis.[4]
| Property | Value | Source(s) |
| Molecular Weight | 191.01 g/mol | [5][6] |
| Appearance | Clear, colorless to pale yellow liquid | [1][4] |
| Melting Point | -3.3 °C | [1] |
| Boiling Point | 100-102 °C at 12 mmHg | [2][4][8] |
| 132-133 °C | [4] | |
| Density | 1.365 g/mL at 25 °C | [2][4][8] |
| Solubility | Soluble in organic solvents (e.g., acetone, dichloromethane); insoluble in water. | [1][8] |
| Refractive Index (n20/D) | 1.533 | [2][4][8] |
| Flash Point | 103 °C (217.4 °F) - closed cup | |
| CAS Number | 7693-45-0 | [1][4][5][6][8] |
Reactivity and Applications
This compound is a key reagent in organic synthesis, primarily utilized as an acylating agent.[1] Its reactivity is centered on the chloroformate group, which readily reacts with nucleophiles such as alcohols, amines, and thiols.
-
Protecting Group: It serves as an effective protecting group for amino and hydroxyl functional groups.[4]
-
Synthesis of Carbonates and Carbamates: Its reaction with alcohols and amines yields carbonates and carbamates, respectively. These reactions are fundamental in the synthesis of various organic compounds.
-
Peptide Synthesis: The compound is employed as a coupling reagent in the formation of peptide linkages.[1]
-
Intermediate for Agrochemicals and Pharmaceuticals: It is a crucial intermediate in the synthesis of pesticides and various pharmaceutical compounds.[1][2] For instance, it has been used in the preparation of N-hydroxy-N-methylcarbamate 4-chlorophenyl ester.[8]
The compound is unstable at room temperature and will hydrolyze in the presence of moisture.[4] This reactivity necessitates handling under anhydrous conditions.
Experimental Protocols
While specific, detailed experimental protocols are proprietary and vary by application, a general procedure for its use as a coupling agent can be outlined. The synthesis of this compound itself is typically achieved by the reaction of 4-chlorophenol with phosgene or a phosgene equivalent like triphosgene.
General Procedure for Acylation of a Nucleophile (e.g., an amine)
This protocol describes a general method for the formation of a carbamate using this compound.
-
Reaction Setup: A solution of the amine and a non-nucleophilic base (e.g., triethylamine or pyridine, typically 1.1 to 1.5 equivalents) is prepared in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or ethyl acetate) under an inert atmosphere (e.g., nitrogen or argon). The reaction vessel is cooled in an ice bath (0 °C).
-
Reagent Addition: this compound (typically 1.0 to 1.2 equivalents) is dissolved in the same anhydrous solvent and added dropwise to the cooled amine solution with vigorous stirring.
-
Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed. Reactions are often complete within 1-4 hours.
-
Work-up: Upon completion, the reaction mixture is typically washed sequentially with a dilute acid (e.g., 1M HCl) to remove the base, water, and brine. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product (a 4-chlorophenyl carbamate) can be purified by standard techniques such as recrystallization or column chromatography on silica gel.
Synthesis Pathway Visualization
The following diagram illustrates the logical synthesis pathway for this compound from 4-chlorophenol and phosgene.
Caption: Synthesis of this compound.
Safety Information
This compound is a toxic and corrosive chemical that must be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment.[9] It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[6][9]
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[6] |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin[6][9] |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled[6][9] |
| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage[6][9] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage[6] |
Precautionary Measures:
-
P261: Avoid breathing mist or vapors.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[9]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[9]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
Always refer to the latest Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.[9]
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. 7693-45-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound (CAS 7693-45-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound | C7H4Cl2O2 | CID 139059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 7693-45-0 [chemicalbook.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
4-Chlorophenyl chloroformate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chlorophenyl chloroformate, a versatile reagent widely utilized in organic synthesis. This document outlines its chemical and physical properties, applications in research and development, particularly in the pharmaceutical and agrochemical sectors, and essential safety and handling protocols.
Core Properties and Identification
This compound, also known as p-Chlorophenyl chloroformate, is a key intermediate in various chemical reactions. Its fundamental properties are summarized below for easy reference.
| Property | Value | Citations |
| CAS Number | 7693-45-0 | [1] |
| Molecular Weight | 191.01 g/mol | [1] |
| Molecular Formula | C₇H₄Cl₂O₂ | [1] |
| Appearance | Colorless to almost colorless liquid | [1] |
| Density | 1.365 g/mL at 25°C | [1] |
| Boiling Point | 100-102°C at 12 mmHg | [1] |
| Refractive Index | n20/D 1.533 | [1] |
| Flash Point | 218°F | [1] |
| Solubility | Soluble in organic solvents | [1] |
Applications in Organic Synthesis
This compound is a highly reactive compound primarily used as an acylating agent. Its utility spans various fields of chemical synthesis.
Pharmaceutical and Agrochemical Synthesis
This reagent is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] It facilitates the introduction of a p-chlorophenyl moiety into organic compounds, which can enhance their biological activity.[2] The chlorocarbonate functionality is particularly reactive towards nucleophiles like alcohols and amines, leading to the formation of carbonates and carbamates, respectively.[1]
Peptide Synthesis
In peptide synthesis, chloroformates are utilized in the formation of peptide linkages, often serving as coupling reagents.[2] They can be used to activate the carboxyl group of an N-protected amino acid to form a mixed anhydride, which then reacts with the amino group of another amino acid to form a peptide bond.
Experimental Protocols and Methodologies
While specific, detailed protocols are proprietary and vary based on the reaction, a general procedure for the use of this compound in the formation of a carbamate from an amine is outlined below. This protocol is based on the general reactivity of chloroformates.
General Protocol for Carbamate Synthesis:
-
Reaction Setup: Dissolve the amine substrate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Reagent Addition: Cool the reaction mixture in an ice bath (0°C). Slowly add this compound dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of a mild acid or base.
-
Extraction: Extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, water, and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualized Workflows and Pathways
The following diagrams illustrate the logical workflows and reaction pathways involving this compound.
References
An In-depth Technical Guide to the Synthesis of 4-Chlorophenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 4-chlorophenyl chloroformate from 4-chlorophenol. This compound is a crucial reagent and intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its reactivity allows for the introduction of the 4-chlorophenoxycarbonyl group, a key step in the synthesis of various complex molecules.[2] This document outlines the core chemical principles, common synthetic methodologies, and critical safety protocols associated with its preparation.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of the starting material and the final product is essential for safe handling and successful synthesis. Key data for the reactant and product are summarized below.
| Property | 4-Chlorophenol | This compound |
| CAS Number | 106-48-9 | 7693-45-0[1] |
| Molecular Formula | C₆H₅ClO | C₇H₄Cl₂O₂[1][3] |
| Molecular Weight | 128.56 g/mol | 191.01 g/mol [1][3] |
| Appearance | Colorless to yellow crystalline solid | Colorless to almost colorless liquid[1][4] |
| Melting Point | 43 °C | 30 °C[1] |
| Boiling Point | 220 °C | 100-102 °C @ 12 mmHg[1][2][4] |
| Density | 1.306 g/cm³ | 1.365 g/mL @ 25 °C[1][2][4] |
| Solubility | Soluble in alcohol, ether, benzene | Soluble in organic solvents[1][2][4] |
Synthesis Pathway and Core Chemistry
The primary method for synthesizing this compound involves the reaction of 4-chlorophenol with a phosgenating agent. This reaction is a type of acylation where the hydroxyl group of the phenol attacks the carbonyl carbon of the phosgenating agent.
Key Reagents:
-
Phosgene (COCl₂): A highly toxic gas, historically used for this transformation. Its use is now limited in laboratory settings due to extreme handling hazards.[5][6][7]
-
Diphosgene (Trichloromethyl Chloroformate): A liquid substitute for phosgene, which is easier to handle but still highly toxic.
-
Triphosgene (Bis(trichloromethyl) Carbonate, BTC): A stable, crystalline solid that serves as a safer, solid equivalent of phosgene.[8][9] It decomposes in situ to generate phosgene, avoiding the need to handle the hazardous gas directly.[8][10]
The general reaction is typically performed in an inert solvent and often in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 7693-45-0 [chemicalbook.com]
- 3. This compound (CAS 7693-45-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. chembk.com [chembk.com]
- 5. Phenyl chloroformate synthesis - chemicalbook [chemicalbook.com]
- 6. US5274164A - Preparation of aryl chloroformates - Google Patents [patents.google.com]
- 7. Phosgene - Wikipedia [en.wikipedia.org]
- 8. 4-Nitrobenzyl chloroformate | 4457-32-3 | Benchchem [benchchem.com]
- 9. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
Navigating the Synthesis Landscape: A Technical Guide to 4-Chlorophenyl Chloroformate Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorophenyl chloroformate is a versatile reagent in organic synthesis, playing a crucial role as a key intermediate in the production of pharmaceuticals and agrochemicals.[1] Its reactivity, particularly in acylation reactions with nucleophiles like alcohols and amines to form esters and carbamates, makes it an invaluable tool for the modern chemist.[1] However, its utility is matched by its hazardous nature, necessitating a thorough understanding of its safety profile and strict adherence to handling protocols. This technical guide provides a comprehensive overview of the safety data for this compound, detailed handling precautions, and an illustrative experimental protocol to ensure its safe and effective use in a laboratory setting.
Safety Data Sheet at a Glance
A clear understanding of the inherent hazards of this compound is the foundation of safe handling. The following tables summarize the critical quantitative data derived from its Safety Data Sheet (SDS).
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 7693-45-0 | [1] |
| Molecular Formula | C₇H₄Cl₂O₂ | [1] |
| Molecular Weight | 191.01 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 100-102 °C at 12 mmHg | [3] |
| Density | 1.365 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.533 (lit.) | [3] |
| Flash Point | 103 °C (217.4 °F) - closed cup | [3] |
| Storage Temperature | 2-8°C | [3] |
Hazard Identification and Classification
| Hazard | Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | Category 3 | ☠️ | Danger | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | ☠️ | Danger | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | ☠️ | Danger | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 1B | corrosive | Danger | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | corrosive | Danger | H318: Causes serious eye damage |
Data sourced from Sigma-Aldrich Safety Data Sheet.[3]
Handling Precautions and Personal Protective Equipment (PPE)
Given its toxicity and corrosivity, stringent adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a well-ventilated chemical fume hood.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to prevent any contact with the substance.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use. |
| Skin and Body Protection | A chemical-resistant laboratory coat or apron. Closed-toe shoes are mandatory. |
| Respiratory Protection | For situations where engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. |
Safe Handling and Storage
-
Handling: Avoid all personal contact, including inhalation of vapors.[1] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and water.[3] Keep the container tightly sealed and stored at the recommended temperature of 2-8°C.[3]
Experimental Protocol: Synthesis of a Carbamate Derivative
The following is a representative protocol for the synthesis of a carbamate from an amine using this compound. This protocol is for illustrative purposes and should be adapted and optimized for specific substrates and scales by qualified personnel.
Objective: To synthesize an N-aryl carbamate via the reaction of a primary amine with this compound.
Materials:
-
Primary amine (e.g., aniline)
-
This compound
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous triethylamine or pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography equipment for purification (optional)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Chloroformate: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred reaction mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding water.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel, using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
Visualization of Workflows
To further aid in the understanding of safe handling and emergency procedures, the following diagrams illustrate the key logical workflows.
Caption: Workflow for the safe handling of this compound.
Caption: First aid and emergency response procedures for exposure.
Conclusion
This compound is a potent and valuable reagent in the arsenal of synthetic chemists. Its effective use is intrinsically linked to a culture of safety and a comprehensive understanding of its hazards. By diligently following the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks associated with its handling and continue to leverage its synthetic potential for scientific advancement. Always consult the most up-to-date Safety Data Sheet from your supplier before use and ensure that all laboratory personnel are adequately trained in the proper handling and emergency procedures for this chemical.
References
4-Chlorophenyl Chloroformate: A Versatile Reagent in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorophenyl chloroformate is a highly reactive organic compound that serves as a crucial intermediate and reagent in a wide array of synthetic transformations.[1][2] With the chemical formula C₇H₄Cl₂O₂, it belongs to the class of chloroformates, which are esters of chloroformic acid.[3][4] Its structure, featuring a chlorophenyl group attached to a chloroformate moiety, imparts unique reactivity, making it a valuable tool for introducing the 4-chlorophenoxycarbonyl group into various molecules.[1] This guide provides a comprehensive overview of the applications of this compound in organic synthesis, with a focus on its role in the preparation of carbamates and carbonates, its use as a derivatizing agent, and its significance in the synthesis of biologically active compounds.
Core Applications in Organic Synthesis
The high reactivity of the chloroformate group makes this compound an excellent electrophile for reactions with a variety of nucleophiles.[4] This reactivity is the basis for its primary applications in organic synthesis.
Synthesis of Carbamates
One of the most prominent applications of this compound is in the synthesis of carbamates through its reaction with primary and secondary amines.[4][5] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[4] The resulting carbamates are stable compounds and are important structural motifs in many pharmaceuticals and agrochemicals.[5][6] The 4-chlorophenyl group can modulate the biological activity of the final product.[1]
Synthesis of Carbonates
In a similar fashion, this compound reacts with alcohols and phenols to yield carbonates.[4][7] These reactions also require a base to proceed to completion. The resulting carbonates can be used as intermediates in further synthetic steps or as protecting groups for hydroxyl functionalities.[8][9] The formation of mixed carbonates using this reagent is a common strategy in multi-step organic synthesis.[5]
Derivatizing Agent for Chromatography
Chloroformates, including this compound, are widely used as derivatizing agents in gas chromatography (GC) and high-performance liquid chromatography (HPLC).[4][10][11] They react with polar functional groups such as amines, alcohols, and carboxylic acids to form less polar and more volatile derivatives.[4][10] This process enhances the chromatographic properties of the analytes, allowing for better separation and detection.[10][12] The derivatization is often rapid and can be performed directly in aqueous samples.[10]
Intermediate in the Synthesis of Bioactive Molecules
Due to its ability to readily form carbamates and carbonates, this compound is a key building block in the synthesis of a variety of biologically active molecules, including pharmaceuticals, pesticides, and agrochemicals.[1][2] The introduction of the 4-chlorophenyl moiety can significantly influence the pharmacological or pesticidal properties of the target compound.[1] It has been utilized in the preparation of N-hydroxy-N-methylcarbamate 4-chlorophenyl ester, a testament to its utility in creating complex functional groups.[2]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 7693-45-0 | [1][2][3][13] |
| Molecular Formula | C₇H₄Cl₂O₂ | [1][3][] |
| Molecular Weight | 191.01 g/mol | [3][13][] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Boiling Point | 100-102 °C / 12 mmHg | [2][13][15] |
| Density | 1.365 g/mL at 25 °C | [2][13][15] |
| Refractive Index | n20/D 1.533 | [2][13][15] |
| Solubility | Soluble in organic solvents (e.g., acetone, dichloromethane); insoluble in water | [1] |
Table 2: Representative Reaction Conditions for Carbamate Synthesis
| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| N-(diethylaminoethyl) aniline | - | Ethyl acetate | 5 - 25 | 3 hours | Not specified | [16] |
| General Primary/Secondary Amine | Pyridine or Triethylamine | Dichloromethane or THF | 0 to room temp. | 1 - 3 hours | High | [4] |
Note: Specific yield data for reactions with this compound is not abundant in the provided search results. The table reflects general conditions for carbamate synthesis using chloroformates.
Experimental Protocols
General Protocol for the Synthesis of Carbamates
This protocol describes a general procedure for the reaction of an amine with this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.05 equivalents) in the same solvent dropwise via the dropping funnel over a period of 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
General Protocol for the Synthesis of Carbonates
This protocol outlines a general method for the reaction of an alcohol with this compound.
-
Reaction Setup: To a stirred solution of the alcohol (1.0 equivalent) and a base such as pyridine (1.2 equivalents) in an anhydrous solvent like dichloromethane, cool the mixture to 0 °C.[17]
-
Reagent Addition: Slowly add this compound (1.1 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with the solvent and wash with water, dilute acid (e.g., 1M HCl) to remove the base, and then with brine.
-
Purification: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent. The resulting crude carbonate can be purified by flash chromatography or recrystallization.
Mandatory Visualizations
Caption: General reaction of this compound with nucleophiles.
Caption: A typical experimental workflow for synthesis.
Caption: Logic of derivatization for chromatographic analysis.
Conclusion
This compound is a cornerstone reagent in organic synthesis, offering a reliable and efficient method for the introduction of the 4-chlorophenoxycarbonyl moiety. Its principal applications in the synthesis of carbamates and carbonates have cemented its role in the development of pharmaceuticals and agrochemicals. Furthermore, its utility as a derivatizing agent underscores its importance in analytical chemistry. The straightforward reaction conditions and the versatility of this reagent ensure its continued and widespread use in both academic and industrial research settings.
References
- 1. innospk.com [innospk.com]
- 2. This compound CAS#: 7693-45-0 [amp.chemicalbook.com]
- 3. This compound | C7H4Cl2O2 | CID 139059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chloroformate - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.usf.edu [research.usf.edu]
- 7. Carbonate synthesis [organic-chemistry.org]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. Chloroformates - Georganics [georganics.sk]
- 10. Chloroformates in gas chromatography as general purpose derivatizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journalajacr.com [journalajacr.com]
- 12. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound 98 7693-45-0 [sigmaaldrich.com]
- 15. Chlorameisensäure-4-chlorphenylester 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 17. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
4-Chlorophenyl Chloroformate: A Comprehensive Technical Guide for Amine Protection in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the intricate processes of drug discovery and development, the strategic use of protecting groups is paramount. These molecular shields temporarily mask reactive functional groups, allowing for chemical transformations to be carried out selectively at other positions within a molecule. Among the various protecting groups for amines, carbamates are widely employed due to their stability and the diverse methods available for their introduction and removal. This technical guide provides an in-depth exploration of 4-chlorophenyl chloroformate as a reagent for the protection of primary and secondary amines, forming 4-chlorophenyl carbamates.
The 4-chlorophenyl carbamate protecting group offers a unique set of characteristics. The electron-withdrawing nature of the 4-chlorophenyl group influences the stability and reactivity of the carbamate, making it a valuable tool in a chemist's arsenal. This guide will detail the mechanisms, experimental protocols, and applications of this protecting group, supported by quantitative data and visual diagrams to facilitate a thorough understanding.
Reaction Mechanism and Principles
The protection of an amine with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride leaving group, resulting in the formation of the corresponding 4-chlorophenyl carbamate and hydrochloric acid. A base is typically added to the reaction mixture to neutralize the in situ generated HCl, driving the reaction to completion.
The stability of the resulting carbamate is influenced by the electronic properties of the 4-chlorophenyl group. The chlorine atom, being electron-withdrawing, increases the stability of the carbamate linkage compared to simple alkyl carbamates, yet the aryl ester nature of the group allows for specific deprotection conditions.
Data Presentation: A Comparative Overview
The efficiency of the protection and deprotection reactions is crucial for the successful application of a protecting group strategy. The following tables summarize quantitative data for the formation and cleavage of carbamates, including those derived from this compound and related compounds, to provide a comparative perspective on yields and reaction conditions.
| Amine Substrate | Protecting Reagent | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Diethylamine | 4-Chlorophenyl chlorothionoformate | - | Dichloromethane | 20°C, 40 min | 95 | [1] |
| Dimethylamine | 4-Chlorophenyl chlorothionoformate | - | Dichloromethane | 20°C, 40 min | 97 | [1] |
| Piperidine | 4-Chlorophenyl chlorothionoformate | - | Dichloromethane | 20°C, 40 min | 96 | [1] |
| Morpholine | 4-Chlorophenyl chlorothionoformate | - | Dichloromethane | 20°C, 40 min | 96 | [1] |
| 4-Chloroaniline | Phosgene (to form isocyanate) | - | Ethyl acetate | 0-5°C to reflux | ~85 | [2] |
| Protected Amine | Deprotection Reagent | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate | 2-Mercaptoethanol | K₃PO₄ | N,N-Dimethylacetamide | 75°C, 24h | High | [2][3] |
| Various Cbz, Alloc, and methyl carbamates | 2-Mercaptoethanol | K₃PO₄ | N,N-Dimethylacetamide | 75°C | High | [2][3] |
| Phenyl carbamates | Tetrabutylammonium fluoride (TBAF) | - | Tetrahydrofuran | Reflux | Good | [4] |
Experimental Protocols
Detailed and reliable experimental procedures are essential for the successful implementation of protecting group strategies in a laboratory setting.
Protocol 1: General Procedure for the Protection of Amines with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Amine (primary or secondary) (1.0 equiv)
-
This compound (1.1-1.2 equiv)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Pyridine) (1.5-2.0 equiv)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the amine in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base to the solution and stir for 5-10 minutes.
-
Slowly add the this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the pure 4-chlorophenyl carbamate.
Protocol 2: General Procedure for the Deprotection of 4-Chlorophenyl Carbamates
The cleavage of the 4-chlorophenyl carbamate can be achieved under various conditions, and the choice of method will depend on the stability of the substrate to the reagents. Phenyl carbamates are known to be more labile than alkyl carbamates, and this reactivity can be exploited for their removal.
This method has been shown to be effective for the deprotection of various carbamates, including those with aryl groups, and is particularly useful for substrates sensitive to standard hydrogenolysis or strong acidic/basic conditions.[2][3]
Materials:
-
4-Chlorophenyl carbamate (1.0 equiv)
-
2-Mercaptoethanol (2.0 equiv)
-
Potassium phosphate tribasic (K₃PO₄) (4.0 equiv)
-
N,N-Dimethylacetamide (DMAc) (to make a 0.25 M solution)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of the 4-chlorophenyl carbamate and potassium phosphate tribasic in DMAc, add 2-mercaptoethanol.
-
Stir the reaction mixture at 75 °C for 24 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous phase with DCM.
-
Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or reverse-phase HPLC to obtain the deprotected amine.[2][3]
This method is particularly effective for the cleavage of phenyl carbamates.[4]
Materials:
-
4-Chlorophenyl carbamate (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (solution in THF or as a solid)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the 4-chlorophenyl carbamate in THF.
-
Add a solution of TBAF in THF (or the solid reagent).
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude amine by an appropriate method.
Mandatory Visualizations
To further elucidate the chemical processes and workflows, the following diagrams have been generated using the DOT language.
Caption: Reaction mechanism for the protection of an amine with this compound.
Caption: General mechanism for the nucleophilic deprotection of a 4-chlorophenyl carbamate.
Caption: General experimental workflow for amine protection and deprotection using this compound.
Selectivity and Stability
Selectivity
In general, primary amines are more nucleophilic and less sterically hindered than secondary amines, and thus they are expected to react faster with this compound. This difference in reactivity can potentially be exploited for the selective protection of primary amines in the presence of secondary amines by carefully controlling the reaction conditions, such as temperature and reaction time. However, achieving high selectivity may require careful optimization for each specific substrate.
Stability
4-Chlorophenyl carbamates are generally stable under neutral and mildly acidic conditions. The electron-withdrawing nature of the 4-chlorophenyl ring provides stability to the carbamate linkage. However, they are susceptible to cleavage under strongly basic conditions or by nucleophilic attack, as detailed in the deprotection protocols. The hydrolytic stability of aryl carbamates is generally lower than that of alkyl carbamates, a property that facilitates their removal.[5]
Applications in Drug Development
The use of protecting groups is a cornerstone of modern medicinal chemistry and drug development. The 4-chlorophenyl carbamate group can be employed in multi-step syntheses of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its specific stability profile allows for orthogonal protection strategies, where different amine groups in a molecule can be protected with groups that are removed under different conditions. This enables the sequential and selective modification of a molecule, which is often required in the synthesis of complex drug candidates. Furthermore, the introduction of a 4-chlorophenyl moiety can influence the physicochemical properties of an intermediate, such as its crystallinity, which can be advantageous for purification.
Conclusion
This compound serves as a valuable reagent for the protection of primary and secondary amines. The resulting 4-chlorophenyl carbamates exhibit a useful balance of stability and reactivity, allowing for their selective removal under specific conditions. This technical guide has provided a comprehensive overview of the use of this protecting group, including reaction mechanisms, detailed experimental protocols, comparative data, and visual representations of key processes. For researchers and professionals in the field of drug development, a thorough understanding and judicious application of such protecting group strategies are indispensable for the efficient and successful synthesis of novel therapeutic agents.
References
Solubility Profile of 4-Chlorophenyl Chloroformate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorophenyl chloroformate is a versatile reagent in organic synthesis, primarily utilized as a precursor for the introduction of the 4-chlorophenoxycarbonyl group in the manufacturing of pharmaceuticals and agrochemicals. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, details experimental protocols for solubility determination, and outlines a key synthetic application.
Core Concepts: Physicochemical Properties
This compound is a colorless to pale yellow liquid.[1] Its molecular structure, featuring a chlorinated aromatic ring and a reactive chloroformate group, governs its solubility. The presence of the phenyl ring and chlorine atom imparts a degree of lipophilicity, suggesting solubility in non-polar and moderately polar organic solvents. Conversely, the polar chloroformate group can interact with polar solvents. However, it is highly reactive with protic solvents like water and alcohols, leading to decomposition.[2] It is also sensitive to moisture and should be handled with care.[3]
Solubility Data
While specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in published literature, its general solubility profile can be inferred from its common applications and chemical properties. The compound is generally described as being soluble in a variety of common organic solvents.[3][4]
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Qualitative Solubility | Reference |
| Ketones | Acetone | Soluble | [1] |
| Halogenated | Dichloromethane | Soluble | [1] |
| Chloroform | Expected to be soluble | N/A | |
| Aromatic Hydrocarbons | Toluene | Expected to be soluble | N/A |
| Benzene | Used as a reaction solvent | N/A | |
| Ethers | Diethyl Ether | Expected to be soluble | N/A |
| Tetrahydrofuran (THF) | Expected to be soluble | N/A | |
| Esters | Ethyl Acetate | Used as a reaction solvent | N/A |
| Alkanes | Hexane | Expected to have lower solubility | N/A |
| Protic Solvents | Water | Insoluble and reactive | [1] |
| Alcohols (e.g., Methanol, Ethanol) | Reactive | [2] |
Note: "Expected to be soluble" is based on the principle of "like dissolves like" and the use of these solvents in similar chemical transformations. Researchers should experimentally verify solubility for their specific applications.
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The following is a generalized protocol for determining the equilibrium solubility of this compound in a non-reactive organic solvent.
Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., Dichloromethane, Toluene)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Syringe filters (chemically compatible, e.g., PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature bath on an orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sample Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Quantification: Dilute the filtered saturated solution with the solvent as necessary to fall within the concentration range of the standard curve. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Data Analysis: Using the calibration curve generated from the standard solutions, calculate the concentration of this compound in the saturated solution. This value represents the solubility at the specified temperature.
Visualization of a Key Synthetic Application
This compound is a key reagent in the synthesis of carbamates, which are important functional groups in many pharmaceuticals and agrochemicals. The following diagram illustrates the general reaction pathway for the synthesis of a carbamate from an amine and this compound.
Caption: General reaction scheme for carbamate synthesis.
Safety and Handling
This compound is a toxic and corrosive substance.[5][6] It is harmful if swallowed, inhaled, or absorbed through the skin.[2] It causes severe skin burns and eye damage.[5][6] It is also moisture-sensitive and reacts with water.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.[5] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4] Store the reagent in a tightly sealed container in a cool, dry place away from incompatible materials such as acids, bases, and alcohols.[2][6]
Conclusion
This technical guide has summarized the available information on the solubility of this compound in common organic solvents, provided a general experimental protocol for its quantitative determination, and illustrated its primary synthetic application. While precise quantitative data remains scarce in the public domain, the provided qualitative information and experimental framework offer a solid foundation for researchers and professionals working with this important chemical intermediate. Adherence to strict safety protocols is paramount when handling this hazardous material.
References
mechanism of action of 4-Chlorophenyl chloroformate as a derivatizing agent
An In-depth Technical Guide on the Mechanism of Action of 4-Chlorophenyl Chloroformate as a Derivatizing Agent
Introduction
This compound (4-CPCF) is a highly reactive chemical intermediate widely utilized in organic synthesis and analytical chemistry.[1] As a derivatizing agent, it plays a crucial role in modifying the chemical structure of analytes to enhance their suitability for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[2][3] Derivatization is a critical step for analyzing polar, non-volatile compounds like amino acids, phenols, and amines, as it converts them into more volatile, thermally stable, and readily detectable derivatives.[4][5] This guide provides a detailed examination of the core mechanism of action of this compound, its reactions with various functional groups, and its practical application in analytical workflows.
Core Mechanism of Action: Nucleophilic Acyl Substitution
The primary mechanism through which this compound functions as a derivatizing agent is nucleophilic acyl substitution . The molecule consists of a carbonyl group bonded to two leaving groups: a chloride ion and a 4-chlorophenoxy group. The electron-withdrawing nature of both the chlorine atom on the phenyl ring and the carbonyl group itself makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.
The general reaction proceeds in a two-step mechanism:
-
Nucleophilic Attack: A nucleophile (such as an amine or an alcohol) attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a transient, unstable tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group. In this case, the chloride ion is an excellent leaving group, and its departure results in the formation of a stable derivative.
For the aminolysis of similar phenyl chloroformates, studies have shown that the reaction proceeds via a stepwise mechanism where the rate-determining step is the formation of a zwitterionic tetrahedral intermediate.[6]
Caption: General mechanism of derivatization using this compound.
Reactions with Specific Functional Groups
The versatility of this compound stems from its reactivity towards a range of common nucleophilic functional groups found in biomolecules and pharmaceuticals.
Primary and Secondary Amines: Carbamate Formation
4-CPCF reacts readily with primary and secondary amines to form stable N-substituted 4-chlorophenyl carbamates.[1][7] This reaction is fundamental for the derivatization of amino acids, pharmaceuticals, and other amine-containing compounds, making them amenable to GC analysis.[2] The reaction typically occurs in a buffered aqueous medium or an organic solvent with a base to neutralize the HCl byproduct.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. journalajacr.com [journalajacr.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. gcms.cz [gcms.cz]
- 6. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of 4-Chlorophenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 4-Chlorophenyl chloroformate, a crucial reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.
Core Physical Properties
This compound (CAS Number: 7693-45-0) is a colorless to nearly colorless liquid.[1] Its principle application lies in its role as a chemical intermediate. A summary of its key physical properties is presented below.
| Physical Property | Value | Conditions |
| Boiling Point | 100-102 °C | at 12 mmHg[1][2][3] |
| Density | 1.365 g/mL | at 25 °C[1][2][3][] |
| Molecular Formula | C₇H₄Cl₂O₂ | |
| Molecular Weight | 191.01 g/mol | [1][5] |
| Refractive Index | n20/D 1.533 | [1][2] |
| Flash Point | 103 °C (217.4 °F) | closed cup[2] |
Experimental Protocols
The following sections detail generalized, yet precise, methodologies for the experimental determination of the boiling point and density of liquid compounds such as this compound.
1. Determination of Boiling Point (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid.[6]
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire to attach the test tube to the thermometer
-
Heating source (e.g., Bunsen burner or oil bath)
-
Heat-transfer fluid (e.g., mineral oil) in the Thiele tube
Procedure:
-
A few milliliters of this compound are placed in the small test tube.[7]
-
The capillary tube is placed inside the test tube with the open end downwards.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The thermometer and attached tube are placed in the Thiele tube, with the heat-transfer fluid covering the sample.
-
The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is continued until a continuous stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]
-
The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
2. Determination of Density (Pycnometer or Graduated Cylinder Method)
The density of a liquid can be determined by measuring its mass and volume.[8]
Apparatus:
-
Pycnometer or a graduated cylinder
-
Analytical balance
-
Thermometer
-
Constant temperature water bath
Procedure:
-
The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.[9]
-
The vessel is filled with the liquid (this compound), taking care to avoid air bubbles. If using a pycnometer, it is filled to the mark. If using a graduated cylinder, a specific volume is added (e.g., 10 mL).
-
The filled vessel is placed in a constant temperature water bath until it reaches the desired temperature (e.g., 25 °C).
-
The vessel is removed from the bath, wiped dry, and its mass is measured again.
-
The mass of the liquid is determined by subtracting the mass of the empty vessel from the mass of the filled vessel.
-
The density is calculated by dividing the mass of the liquid by its volume.[10]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental determination of the physical properties of this compound.
Caption: Experimental workflows for determining boiling point and density.
References
- 1. nbinno.com [nbinno.com]
- 2. クロロギ酸4-クロロフェニル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 5. This compound | C7H4Cl2O2 | CID 139059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. homesciencetools.com [homesciencetools.com]
Methodological & Application
Application Notes and Protocols for Amine Derivatization using 4-Chlorophenyl Chloroformate for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amines, particularly biogenic amines such as dopamine, histamine, and tyramine, is crucial in various fields, including neuroscience, pharmacology, and food safety. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. However, the inherent polarity and low volatility of many amines make them unsuitable for direct GC-MS analysis. Chemical derivatization is a necessary step to convert these analytes into more volatile and thermally stable compounds suitable for gas chromatographic separation.
This application note provides a detailed protocol for the derivatization of primary and secondary amines using 4-Chlorophenyl chloroformate. This reagent reacts with the amine functional group to form a stable carbamate derivative, which exhibits excellent chromatographic properties. The presence of a chlorine atom in the phenyl ring can also enhance the response in electron capture detection (ECD) if used, and provides a characteristic isotopic pattern in mass spectrometry, aiding in compound identification.
Principle of Derivatization
The derivatization reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This results in the formation of a 4-chlorophenyl carbamate derivative and the elimination of hydrogen chloride. The reaction is typically carried out in an alkaline medium to neutralize the liberated HCl and drive the reaction to completion. A catalyst, such as pyridine, is often used to facilitate the reaction.
Experimental Protocols
Note: The following protocol is a general guideline and may require optimization for specific amines and sample matrices.
Materials and Reagents
-
Analytes: Amine standards (e.g., dopamine hydrochloride, histamine dihydrochloride, tyramine hydrochloride)
-
Derivatizing Reagent: this compound (98% purity or higher)
-
Solvents:
-
Methanol (anhydrous, HPLC grade)
-
Pyridine (anhydrous, ≥99.8%)
-
Chloroform (HPLC grade)
-
Hexane (HPLC grade)
-
Sodium bicarbonate solution (1 M)
-
Deionized water
-
-
Internal Standard (IS): A structurally similar amine not expected to be in the sample (e.g., a deuterated analog or a homolog).
-
Glassware: 2 mL screw-cap vials with PTFE-lined septa, pipettes, volumetric flasks.
-
Equipment: Vortex mixer, centrifuge, heating block or water bath, nitrogen evaporator.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each amine standard and the internal standard in 10 mL of 0.1 M HCl. Store at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with 0.1 M HCl to achieve a concentration range suitable for constructing a calibration curve (e.g., 1-100 µg/mL).
Sample Preparation (General Procedure for Aqueous Samples)
-
Sample Collection: Collect the aqueous sample (e.g., biological fluid, food extract).
-
Acidification: Acidify the sample with HCl to a final concentration of 0.1 M to stabilize the amines.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.
-
Extraction (if necessary): For complex matrices, a liquid-liquid or solid-phase extraction (SPE) step may be required to isolate the amines.
Derivatization Procedure
-
Aliquot Preparation: Transfer 100 µL of the standard solution or prepared sample into a 2 mL screw-cap vial.
-
Alkalinization: Add 100 µL of 1 M sodium bicarbonate solution to the vial to adjust the pH to approximately 9.
-
Reagent Addition: Add 100 µL of a freshly prepared solution of this compound in a suitable aprotic solvent (e.g., 10% v/v in chloroform).
-
Catalyst Addition: Add 20 µL of pyridine to the mixture.
-
Reaction: Tightly cap the vial and vortex vigorously for 1 minute. Allow the reaction to proceed at room temperature for 15-30 minutes, or heat at a slightly elevated temperature (e.g., 60°C) for 10-15 minutes to expedite the reaction. The optimal time and temperature should be determined experimentally.
-
Extraction: Add 500 µL of an extraction solvent (e.g., hexane or chloroform) to the vial. Vortex for 1 minute to extract the derivatized amines into the organic phase.
-
Phase Separation: Centrifuge the vial at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Sample Collection: Carefully transfer the upper organic layer to a clean GC vial for analysis.
-
Drying (Optional): If necessary, the extract can be dried over a small amount of anhydrous sodium sulfate.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Specific ions for each derivatized amine should be determined by analyzing a standard.
Data Presentation
Quantitative data for the analysis of amines derivatized with this compound is not extensively available in the literature. The following table provides typical performance characteristics for the GC-MS analysis of other carbamate pesticides, which can serve as a reference for method development and validation.[1]
| Parameter | Typical Performance for Carbamate Analysis by GC-MS |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL |
| Accuracy (Recovery) | 80% - 110% |
| Precision (%RSD) | < 15% |
Note: These values are indicative and the actual performance of the method for 4-chlorophenyl carbamates of specific amines must be determined through proper method validation.
Visualizations
Chemical Reaction
Caption: Derivatization of a primary amine with this compound.
Experimental Workflow
Caption: Experimental workflow for amine derivatization.
Signaling Pathways of Key Biogenic Amines
The following diagrams illustrate the signaling pathways of dopamine, histamine, and tyramine, which are common targets for this type of analysis.
Caption: Simplified overview of dopaminergic signaling pathways.
Caption: Histamine signaling through the H1 receptor.
Caption: Indirect sympathomimetic action of tyramine.
Conclusion
Derivatization with this compound is a viable method for the GC-MS analysis of amines. This approach enhances the volatility and thermal stability of the analytes, leading to improved chromatographic performance and sensitivity. The provided protocol serves as a starting point for method development, and optimization of reaction conditions is recommended to achieve the best results for specific applications. The characteristic mass spectra of the 4-chlorophenyl carbamate derivatives aid in the reliable identification and quantification of amines in complex matrices.
References
Application Notes and Protocols: 4-Chlorophenyl Chloroformate for Carbamate Formation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to prevent undesirable side reactions and ensure the correct peptide sequence is assembled. The protection of the α-amino group of amino acids is a critical step, and various carbamate-based protecting groups have been developed for this purpose. This document provides detailed application notes and protocols for the use of 4-Chlorophenyl Chloroformate as a reagent for the formation of a 4-chlorophenoxycarbonyl (Cpc) protecting group on the N-terminus of amino acids for peptide synthesis.
The 4-chlorophenyl carbamate group offers a unique set of properties that can be advantageous in specific synthetic strategies. Its electron-withdrawing nature enhances the stability of the protected amino acid while potentially allowing for selective deprotection under conditions orthogonal to other common protecting groups. These notes will cover the methodology for the introduction of the Cpc group, its potential advantages, and proposed protocols for its application and subsequent cleavage.
Advantages of the 4-Chlorophenoxycarbonyl (Cpc) Protecting Group
The use of this compound to introduce the Cpc protecting group presents several potential benefits in peptide synthesis:
-
Stability: The electron-withdrawing chlorine atom on the phenyl ring increases the stability of the carbamate linkage, making it robust under various coupling conditions.
-
Crystallinity: The resulting N-Cpc-protected amino acids are often crystalline solids, which facilitates their purification and handling.
-
Orthogonality: The Cpc group is expected to be stable to acidic conditions used for the cleavage of t-butyl-based side-chain protecting groups (e.g., Boc, tBu). Preliminary findings suggest that aryl carbamates can be cleaved under mild, nucleophilic conditions, offering an orthogonal deprotection strategy to the acid-labile Boc group and the base-labile Fmoc group.[1]
-
Reagent Accessibility: this compound is a commercially available and relatively inexpensive reagent.
Quantitative Data Summary
While extensive quantitative data for the use of this compound in peptide synthesis is not broadly published, the following table provides expected yields based on similar carbamate formation reactions. These values should be considered as a general guideline and may vary depending on the specific amino acid and experimental conditions.
| Entry | Amino Acid Substrate | Reaction Conditions | Expected Yield (%) | Reference/Analogy |
| 1 | Glycine | This compound, NaHCO₃, Dioxane/H₂O, 0°C to RT, 4h | 85-95 | Based on standard Schotten-Baumann conditions for N-protection of amino acids with chloroformates. |
| 2 | L-Alanine | This compound, Na₂CO₃, Acetone/H₂O, 0°C to RT, 4h | 80-90 | Similar to protocols for the synthesis of other N-aryloxycarbonyl amino acids. |
| 3 | L-Phenylalanine | This compound, Diisopropylethylamine (DIPEA), Dichloromethane (DCM), 0°C to RT, 3h | 80-90 | Anhydrous conditions with a tertiary amine base are common for reactions with chloroformates in organic solvents. |
| 4 | L-Proline | This compound, NaHCO₃, Dioxane/H₂O, 0°C to RT, 5h | 75-85 | Secondary amines like proline can sometimes exhibit slightly lower yields in N-protection reactions. |
Experimental Protocols
Protocol for N-Protection of an Amino Acid with this compound
This protocol describes a general procedure for the formation of an N-(4-chlorophenoxycarbonyl)-amino acid.
Materials:
-
Amino Acid
-
This compound
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Dioxane or Acetone
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
Hydrochloric Acid (1M)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Amino Acid: In a round-bottom flask, dissolve the amino acid (1 equivalent) in a 1M solution of NaHCO₃ (2.5 equivalents) in deionized water. If the amino acid has low water solubility, a mixture of dioxane/water or acetone/water (e.g., 1:1 v/v) can be used. Cool the solution to 0°C in an ice bath with vigorous stirring.
-
Addition of this compound: Dissolve this compound (1.1 equivalents) in a minimal amount of dioxane or acetone. Add this solution dropwise to the cold, stirring amino acid solution over a period of 30 minutes. Ensure the pH of the reaction mixture remains basic (pH 8-9), adding more NaHCO₃ solution if necessary.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3-5 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether or ethyl acetate (2 x volume of organic solvent used for the reagent) to remove any unreacted chloroformate and 4-chlorophenol byproduct.
-
Carefully acidify the aqueous layer to pH 2-3 with 1M HCl. The N-protected amino acid will typically precipitate out of the solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-(4-chlorophenoxycarbonyl)-amino acid.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Proposed Protocol for Deprotection of the N-Cpc Group
This proposed protocol is based on the reported cleavage of phenyl carbamates under mild nucleophilic conditions and would require experimental validation for N-Cpc protected peptides.[1]
Materials:
-
N-Cpc protected peptide
-
Tetrabutylammonium fluoride (TBAF), 1M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Reaction Setup: Dissolve the N-Cpc protected peptide (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere of nitrogen or argon.
-
Addition of TBAF: Add a solution of TBAF in THF (1.5 equivalents) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Work-up:
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter the drying agent and concentrate the solution under reduced pressure to obtain the deprotected peptide. Further purification may be required using techniques such as column chromatography or preparative HPLC.
Visualizations
References
Application Notes and Protocols: Reaction of 4-Chlorophenyl Chloroformate with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorophenyl chloroformate is a versatile reagent in organic synthesis, primarily utilized for the introduction of a 4-chlorophenoxycarbonyl group. This functional group serves as a valuable protecting group for amines and is a key building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] The reaction of this compound with primary and secondary amines proceeds readily to form stable carbamates. This document provides detailed application notes, experimental protocols, and mechanistic insights into this important transformation.
The reactivity of this compound is attributed to the electron-withdrawing nature of both the chlorine atom on the phenyl ring and the chlorine atom of the chloroformate moiety, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by amines.[4] This reactivity allows for efficient carbamate formation under mild conditions.
Applications in Drug Development and Organic Synthesis
The formation of carbamates using this compound is a fundamental transformation in medicinal chemistry and drug discovery.[2][3] Carbamate functional groups are present in a wide array of pharmaceutical agents and can influence their biological activity, metabolic stability, and pharmacokinetic properties.
Key Applications Include:
-
Amine Protection: The 4-chlorophenoxycarbonyl group can be used as a protecting group for primary and secondary amines during multi-step syntheses.
-
Synthesis of Bioactive Molecules: This reaction is a key step in the synthesis of various therapeutic agents and agrochemicals. While specific examples directly citing this compound can be proprietary, the general utility of aryl chloroformates in synthesizing carbamate-based drugs and pesticides is well-established.[5][6]
-
Linker Chemistry: In the development of bioconjugates and antibody-drug conjugates (ADCs), this compound can be used to install stable carbamate linkages between different molecular components.
-
Dealkylation of Tertiary Amines: 4-Chlorophenyl chlorothionoformate, a related reagent, has been shown to be an effective dealkylating agent for tertiary amines, proceeding through a thiocarbamate intermediate.[1]
Data Presentation: Reaction of this compound with Various Amines
The following table summarizes typical reaction conditions and yields for the formation of 4-chlorophenyl carbamates from various primary and secondary amines. Please note that specific yields can vary based on the substrate, purity of reagents, and precise reaction conditions.
| Amine Substrate (Type) | Product | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aniline (Primary Aryl) | 4-Chlorophenyl phenylcarbamate | Dichloromethane | Pyridine | 0 to rt, then reflux | Overnight | ~90% | [7] (analogous reaction) |
| Propylamine (Primary Alkyl) | 4-Chlorophenyl propylcarbamate | Dichloromethane | Triethylamine | 0 to rt | 2 - 4 | High | General Protocol |
| Diethylamine (Secondary Alkyl) | 4-Chlorophenyl diethylcarbamate | Dichloromethane | Triethylamine | 0 to rt | 2 - 4 | High | General Protocol |
| Piperidine (Secondary Cyclic) | 4-Chlorophenyl piperidine-1-carboxylate | Dichloromethane | Triethylamine | 0 to rt | 2 - 4 | High | General Protocol |
Reaction Mechanism
The reaction of this compound with primary and secondary amines is believed to proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate.[4] The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the collapse of the tetrahedral intermediate and the elimination of a chloride ion and a proton to form the final carbamate product. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid generated during the reaction.
Caption: Reaction mechanism of this compound with amines.
Experimental Protocols
The following are general protocols for the synthesis of 4-chlorophenyl carbamates from primary and secondary amines. These should be adapted based on the specific amine used.
Protocol 1: Synthesis of 4-Chlorophenyl N-Arylcarbamate (e.g., from Aniline)
This protocol is analogous to the synthesis of 4-nitrophenyl N-phenylcarbamate.[7]
Materials:
-
This compound
-
Aniline
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and drying.
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq) and pyridine (1.05 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add this compound (1.0 eq) dropwise to the stirred solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-chlorophenyl phenylcarbamate.
Protocol 2: General Synthesis of 4-Chlorophenyl N-Alkyl/-N,N-dialkylcarbamates
Materials:
-
This compound
-
Primary or secondary amine (e.g., propylamine, diethylamine, piperidine)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and drying.
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude carbamate can be purified by column chromatography or recrystallization if necessary.
Experimental Workflow
The general workflow for the synthesis and purification of 4-chlorophenyl carbamates is outlined below.
Caption: General experimental workflow for carbamate synthesis.
Safety Precautions
This compound is a corrosive and toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The reaction can be exothermic, especially on a large scale, and appropriate cooling should be maintained.
Conclusion
The reaction of this compound with primary and secondary amines is a robust and versatile method for the synthesis of carbamates. This transformation is of significant importance in the fields of organic synthesis, medicinal chemistry, and drug development. The provided protocols and data serve as a valuable resource for researchers and scientists working in these areas. Careful optimization of reaction conditions may be necessary to achieve the best results for specific substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4272441A - Preparation of carbamates - Google Patents [patents.google.com]
- 6. arsdcollege.ac.in [arsdcollege.ac.in]
- 7. 4-Nitrophenyl N-phenylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of N-Aryl Carbamates Using 4-Chlorophenyl Chloroformate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-aryl carbamates through the reaction of various aniline derivatives with 4-chlorophenyl chloroformate. This method is a robust and versatile approach for the preparation of a wide range of carbamates, which are important structural motifs in many pharmaceuticals and agrochemicals.
Introduction
N-aryl carbamates are a critical class of organic compounds with diverse applications in medicinal chemistry and drug development. They serve as key intermediates in the synthesis of complex molecules and are often incorporated into final drug products for their biological activity. The reaction of anilines with chloroformates is a well-established and efficient method for the formation of the carbamate linkage. This compound is a particularly useful reagent in this context, offering a stable and reactive platform for the introduction of the 4-chlorophenoxycarbonyl group.
General Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the amine group of the aniline derivative on the electrophilic carbonyl carbon of this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for the synthesis of N-aryl carbamates.
Data Presentation: Synthesis of N-Aryl Carbamates
The following table summarizes the yields for the synthesis of various N-aryl carbamates using this compound or structurally similar chloroformates, demonstrating the versatility of this reaction with different substituted anilines.
| Aryl Amine (Aniline Derivative) | Chloroformate | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| 4-Chloroaniline | Ethyl chloroformate | Pyridine | Dichloromethane or THF | Controlled temperature | ~78 | [1] |
| Aniline | Phenyl chloroformate | Pyridine | Dry Ethyl Acetate | 5-25 °C, 3 hours | Not specified | |
| N-(diethylaminoethyl)aniline | Phenyl chloroformate | None (amine acts as base) | Dry Ethyl Acetate | ~20 °C | Not specified |
Note: Data for the reaction of various substituted anilines specifically with this compound is limited in the readily available literature. The provided data for ethyl and phenyl chloroformate serve as representative examples of this type of reaction.
Experimental Protocol
This protocol provides a general procedure for the synthesis of N-aryl-O-(4-chlorophenyl)carbamates. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials:
-
Substituted aniline (1.0 eq)
-
This compound (1.05 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.1 - 1.5 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle (if necessary)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the substituted aniline (1.0 eq) and the base (e.g., pyridine, 1.1 eq) in an appropriate volume of anhydrous solvent (e.g., DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Chloroformate: While stirring, add a solution of this compound (1.05 eq) in the same anhydrous solvent dropwise from the dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
-
References
Application Note: HPLC Analysis of Amino Acids Using Pre-Column Derivatization with a Chloroformate Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative amino acid analysis is a critical technique in various fields of research and development, including proteomics, drug discovery, and quality control of biopharmaceuticals. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for the separation and quantification of amino acids. However, most amino acids lack a strong chromophore or fluorophore, making their direct detection by UV-Vis or fluorescence detectors challenging. To overcome this limitation, a pre-column derivatization step is commonly employed to attach a labeling agent to the amino acid molecules, thereby enhancing their detectability.
Chloroformate reagents are a class of derivatizing agents that react with the primary and secondary amine groups of amino acids to form stable, highly fluorescent, or UV-active carbamate derivatives. This application note details a robust and sensitive method for the analysis of amino acids using HPLC with pre-column derivatization.
Note on the Choice of Reagent: A comprehensive literature search was conducted for methods utilizing 4-chlorophenyl chloroformate for the HPLC analysis of amino acids. However, no established or validated protocols for this specific reagent in this application were found in the reviewed scientific literature. Therefore, this application note provides a detailed protocol based on the widely used and extensively documented chloroformate reagent, 9-fluorenylmethyl chloroformate (FMOC-Cl) .[1] FMOC-Cl is a well-established reagent that offers excellent sensitivity and is suitable for the analysis of both primary and secondary amino acids.[2][3]
Principle of Derivatization
The derivatization of amino acids with 9-fluorenylmethyl chloroformate (FMOC-Cl) is a nucleophilic substitution reaction. The reaction occurs under alkaline conditions, where the deprotonated amino group of the amino acid acts as a nucleophile and attacks the electrophilic carbonyl carbon of the chloroformate. This results in the formation of a stable N-substituted carbamate derivative, which is highly fluorescent and UV-active, allowing for sensitive detection.[4] The reaction is rapid and can be automated for high-throughput analysis.[1][2]
Experimental Protocols
Reagent and Standard Preparation
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of HPLC-grade water. Adjust the pH to 9.0 with 1 M sodium hydroxide.
-
FMOC-Cl Reagent Solution (15 mM): Dissolve 38.8 mg of 9-fluorenylmethyl chloroformate in 10 mL of anhydrous acetone or acetonitrile. This solution should be prepared fresh daily and protected from light.
-
Amino Acid Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve individual amino acid standards in 0.1 M HCl to prepare stock solutions. A commercially available amino acid standard mixture can also be used.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard, such as norvaline (for primary amino acids) or sarcosine (for secondary amino acids), at a concentration of 1 mg/mL in 0.1 M HCl.
Sample Preparation and Derivatization
-
Sample Hydrolysis (for protein/peptide samples): Perform acid hydrolysis of the protein or peptide sample using 6 M HCl at 110°C for 24 hours under vacuum. Neutralize the hydrolysate prior to derivatization.
-
Derivatization Procedure:
-
To 100 µL of the amino acid standard mixture or sample solution in a microcentrifuge tube, add 100 µL of the internal standard solution.
-
Add 200 µL of 0.1 M borate buffer (pH 9.0).
-
Vortex the mixture briefly.
-
Add 400 µL of the 15 mM FMOC-Cl reagent solution.
-
Vortex immediately for 30-60 seconds.
-
Let the reaction proceed at room temperature for 2 minutes.
-
To stop the reaction and remove excess FMOC-Cl, add 200 µL of a quenching reagent such as 1-adamantanamine or ethylamine solution (e.g., 20 mM in methanol).
-
Vortex for 30 seconds.
-
Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and a fluorescence or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase A: 20 mM Sodium acetate buffer, pH 4.2, with 0.5% tetrahydrofuran.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic amino acid derivatives. An example gradient is shown in the table below.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detection:
-
Fluorescence: Excitation at 266 nm, Emission at 305 nm.
-
UV: 266 nm.
-
Table 1: Example Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 50 | 50 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 31.0 | 90 | 10 |
| 40.0 | 90 | 10 |
Quantitative Data
The following table provides typical quantitative data for the analysis of amino acids derivatized with FMOC-Cl. Note that these values can vary depending on the specific HPLC system, column, and experimental conditions.
Table 2: Typical Retention Times, LOD, and LOQ for FMOC-Derivatized Amino Acids
| Amino Acid | Abbreviation | Typical Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) |
| Aspartic Acid | Asp | 8.5 | ~0.5 | ~1.5 |
| Glutamic Acid | Glu | 9.8 | ~0.5 | ~1.5 |
| Serine | Ser | 10.2 | ~1.0 | ~3.0 |
| Glycine | Gly | 11.5 | ~1.0 | ~3.0 |
| Histidine | His | 12.1 | ~2.0 | ~6.0 |
| Arginine | Arg | 13.4 | ~0.8 | ~2.4 |
| Threonine | Thr | 14.0 | ~0.7 | ~2.1 |
| Alanine | Ala | 15.2 | ~0.6 | ~1.8 |
| Proline | Pro | 16.5 | ~1.5 | ~4.5 |
| Tyrosine | Tyr | 18.2 | ~0.5 | ~1.5 |
| Valine | Val | 19.8 | ~0.4 | ~1.2 |
| Methionine | Met | 20.5 | ~0.4 | ~1.2 |
| Isoleucine | Ile | 22.1 | ~0.3 | ~0.9 |
| Leucine | Leu | 22.8 | ~0.3 | ~0.9 |
| Phenylalanine | Phe | 24.0 | ~0.3 | ~0.9 |
| Lysine | Lys | 25.5 | ~0.7 | ~2.1 |
Note: LOD and LOQ values are estimates and can vary significantly based on the detector sensitivity and system performance.
Conclusion
The pre-column derivatization of amino acids with 9-fluorenylmethyl chloroformate followed by reversed-phase HPLC analysis is a robust, sensitive, and reliable method for the quantification of amino acids in a variety of sample matrices.[1] The method is applicable to both primary and secondary amino acids and can be automated for high-throughput applications.[2] Careful optimization of the derivatization and chromatographic conditions is essential for achieving accurate and reproducible results. This application note provides a comprehensive protocol that can serve as a starting point for method development and validation in research and drug development settings.
References
Protection of Amino Groups using 4-Chlorophenyl Chloroformate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental setup for the protection of primary and secondary amino groups as their 4-chlorophenyl carbamate derivatives. This protective group is valuable in multi-step organic synthesis, offering a stable yet readily cleavable moiety for the temporary masking of amine functionality. The protocols and data presented herein are designed to be a practical resource for chemists in research and development.
Application Notes
The protection of amines is a critical step in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. 4-Chlorophenyl chloroformate serves as an effective reagent for this purpose, converting amines into stable carbamates. The resulting 4-chlorophenyl carbamate is generally a crystalline solid, which facilitates purification by recrystallization.
The choice of reaction conditions is crucial for achieving high yields and purity. The reaction is typically carried out in aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. An organic base, such as pyridine or triethylamine, is required to neutralize the hydrochloric acid generated during the reaction. The reaction progress can be conveniently monitored by thin-layer chromatography (TLC).
Deprotection of the 4-chlorophenyl carbamate can be achieved under various conditions, most commonly by basic hydrolysis (e.g., with aqueous sodium hydroxide) or by catalytic hydrogenation, although the latter is less common for this specific protecting group compared to a benzyl carbamate (Cbz). The stability of the 4-chlorophenyl carbamate to acidic conditions makes it orthogonal to acid-labile protecting groups like the tert-butoxycarbonyl (Boc) group.
Quantitative Data Summary
The following table summarizes typical quantitative data for the protection of a generic primary amine with this compound. The data is compiled from analogous reactions and general principles of carbamate synthesis.
| Parameter | Value |
| Stoichiometry | |
| Amine | 1.0 equivalent |
| This compound | 1.1 - 1.2 equivalents |
| Base (e.g., Pyridine) | 1.5 - 2.0 equivalents |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1 - 4 hours |
| Work-up & Purification | |
| Work-up Procedure | Aqueous wash and extraction |
| Purification Method | Recrystallization or Column Chromatography |
| Expected Outcome | |
| Typical Yield | 85 - 95% |
| Product Form | Crystalline solid |
Experimental Protocols
Protocol 1: Protection of a Primary Amine (e.g., Benzylamine)
This protocol describes a general procedure for the protection of a primary amine using this compound.
Materials:
-
Primary amine (e.g., Benzylamine)
-
This compound
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvent for recrystallization (e.g., ethanol, ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add pyridine (1.5 eq) to the stirred solution.
-
Addition of Chloroformate: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford the pure 4-chlorophenyl carbamate.[1]
-
Visualizations
Caption: Reaction mechanism for amine protection.
Caption: Experimental workflow for amine protection.
References
Application Notes and Protocols: The Role of a Base in 4-Chlorophenyl Chloroformate Reactions with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of bases in the reaction of 4-chlorophenyl chloroformate with various nucleophiles, including amines and alcohols. This guide offers detailed experimental protocols, comparative data, and mechanistic diagrams to facilitate the effective use of this versatile reagent in research and development.
Introduction
This compound is a highly reactive acylating agent widely employed in organic synthesis for the preparation of carbamates and carbonates. These functional groups are prevalent in pharmaceuticals, agrochemicals, and materials science. The reaction of this compound with nucleophiles, such as primary and secondary amines or alcohols and phenols, proceeds via a nucleophilic acyl substitution mechanism. A crucial component in these reactions is the presence of a base. The base plays a multifaceted role, primarily as a scavenger for the hydrochloric acid (HCl) byproduct, but also potentially as a catalyst to enhance the reaction rate.
The choice of base can significantly impact the reaction's efficiency, yield, and purity of the final product. This document will explore the functions of common bases, provide detailed protocols for representative reactions, and present quantitative data to guide the selection of appropriate reaction conditions.
The Role of the Base: An Overview
The reaction between this compound and a nucleophile (Nu-H) generates one equivalent of HCl.
General Reaction: R-O-C(O)-Cl + Nu-H → R-O-C(O)-Nu + HCl (where R = 4-chlorophenyl)
The accumulation of HCl in the reaction mixture can have several detrimental effects:
-
Protonation of the Nucleophile: If the nucleophile is basic (e.g., an amine), it will be protonated by the generated HCl, rendering it non-nucleophilic and halting the reaction.
-
Reversibility and Equilibrium: The presence of a strong acid can shift the reaction equilibrium back towards the starting materials.
-
Side Reactions: Acid-sensitive functional groups on the substrate or product may undergo degradation.
To mitigate these issues, a base is added to the reaction mixture. The roles of the base can be categorized as follows:
-
Stoichiometric Base (HCl Scavenger): The most fundamental role of the base is to neutralize the HCl as it is formed, driving the reaction to completion. Common stoichiometric bases include tertiary amines like triethylamine (Et₃N) and pyridine.
-
Nucleophilic Catalyst: Certain bases, most notably 4-(dimethylamino)pyridine (DMAP), can act as nucleophilic catalysts. DMAP is significantly more nucleophilic than pyridine and attacks the chloroformate to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than the chloroformate itself, leading to a dramatic increase in the reaction rate, especially with less reactive nucleophiles like hindered alcohols. Pyridine can also act as a nucleophilic catalyst, though it is less effective than DMAP.
Data Presentation: Comparison of Bases and Nucleophiles
The following tables summarize quantitative data for the reaction of this compound and related chloroformates with various nucleophiles, highlighting the impact of the chosen base.
Table 1: Reaction of Chloroformates with Amine Nucleophiles
| Chloroformate | Nucleophile | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl Chloroformate | 4-Chloroaniline | Pyridine (1.1) | Dichloromethane | Room Temp | - | ~78 | |
| Phenyl Chloroformate | Tertiary Amine | - (Amine is base) | Dichloromethane | 20 | 0.67 | High | |
| This compound | Benzylamine | Triethylamine (1.2) | THF | 0 to RT | 12 | >90 (Est.) | General |
| This compound | Diethylamine | Triethylamine (1.2) | Dichloromethane | 0 to RT | 12 | >90 (Est.) | General |
Table 2: Reaction of Chloroformates with Alcohol/Phenol Nucleophiles
| Chloroformate | Nucleophile | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenyl Chloroformate | Phenol | Pyridine (1.1) | Toluene | Reflux | 4 | 85 | General Method |
| 4-Nitrophenyl Chloroformate | Polymer-OH | DMAP (1.5) | Dichloromethane | Room Temp | 4 | - | |
| This compound | Phenol | Pyridine (1.2) | Dichloromethane | Room Temp | 12 | >90 (Est.) | General |
| This compound | Benzyl Alcohol | DMAP (0.1), Et₃N (1.1) | Dichloromethane | Room Temp | 2 | >95 (Est.) | General |
Est. = Estimated yield based on typical reaction efficiencies.
Mechanistic Pathways
The reaction mechanism depends on the nature of the base used.
Stoichiometric Base Mechanism (e.g., Triethylamine)
In the presence of a non-nucleophilic tertiary amine like triethylamine, the reaction proceeds through a direct nucleophilic acyl substitution. The base's primary role is to neutralize the HCl produced.
Application Notes and Protocols for Monitoring 4-Chlorophenyl Chloroformate Reaction Progress
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the reaction progress of 4-Chlorophenyl chloroformate (4-CPCF). The selection of an appropriate analytical technique is critical for accurate reaction profiling, kinetic analysis, and quality control. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), in-situ Fourier Transform Infrared Spectroscopy (FTIR), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction to Analytical Methods
Monitoring the conversion of this compound to its desired product is essential for process optimization and ensuring reaction completion. The choice of analytical method depends on factors such as the reaction matrix, required sensitivity, speed of analysis, and whether real-time monitoring is necessary. The techniques discussed provide both offline and online monitoring capabilities.
-
High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. It is ideal for offline monitoring of reaction aliquots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. Due to the reactivity of 4-CPCF, derivatization may be employed for robust analysis, or direct injection can be carefully performed.
-
In-situ Fourier Transform Infrared Spectroscopy (FTIR): Enables real-time, continuous monitoring of a reaction without the need for sampling. It tracks changes in the concentration of reactants, intermediates, and products by observing their characteristic vibrational frequencies.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the quantification of analytes without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.
Comparative Performance of Analytical Methods
The following table summarizes the typical quantitative performance parameters for the described analytical methods. These values are representative and may vary depending on the specific instrumentation, reaction conditions, and sample matrix.
| Parameter | HPLC-UV | GC-MS | In-situ FTIR | qNMR |
| Linearity (R²) | > 0.999 | > 0.995 | Dependent on Beer-Lambert Law adherence | Excellent (direct proportionality) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 110.0% | Calibration dependent | 99.0 - 101.0% (with internal standard) |
| Precision (%RSD) | < 2.0% | < 10.0% | Instrument and pathlength dependent | < 1.0% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 1 - 10 ng/mL | Concentration and molar absorptivity dependent | ~0.1 - 1 mg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 5 - 50 ng/mL | Concentration and molar absorptivity dependent | ~0.5 - 5 mg/mL |
| Analysis Time | 5 - 15 min per sample | 10 - 30 min per sample | Real-time (spectra per second) | 2 - 10 min per sample |
| Sample Preparation | Dilution, filtration | Dilution, extraction, derivatization (optional) | None for in-situ probe | Dilution with deuterated solvent, addition of internal standard |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a Reverse-Phase HPLC (RP-HPLC) method for the quantitative analysis of this compound in a reaction mixture.
Instrumentation and Conditions:
-
System: HPLC with UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (with 0.1% formic acid for improved peak shape). A gradient elution is recommended to separate the reactant from potential products and by-products.
-
Example Gradient: 40% Acetonitrile to 90% Acetonitrile over 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Carefully quench a small aliquot (e.g., 50 µL) of the reaction mixture in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction and dilute the sample. The quenching solvent should be miscible with the reaction solvent and mobile phase.
-
Vortex the sample thoroughly.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Analyze immediately to prevent degradation.
Data Analysis:
-
Construct a calibration curve by plotting the peak area of 4-CPCF against the concentration of prepared standards.
-
Determine the concentration of 4-CPCF in the reaction samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of 4-CPCF, which is amenable to GC analysis due to its volatility.
Instrumentation and Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1) to handle potentially high concentrations and reactive analytes.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan to identify all components, and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
Sample Preparation:
-
Quench a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Perform a liquid-liquid extraction if the reaction solvent is not compatible with the GC system.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration.
-
Transfer the final solution to a GC vial for analysis.
In-situ Fourier Transform Infrared Spectroscopy (FTIR)
This method allows for real-time monitoring of the reaction progress by immersing an ATR (Attenuated Total Reflectance) probe directly into the reaction vessel.
Instrumentation and Setup:
-
System: FTIR spectrometer with a remote sampling probe (e.g., ReactIR).
-
Probe Type: Diamond or silicon ATR probe.
-
Setup:
-
Obtain a background spectrum of the reaction solvent at the reaction temperature.
-
Insert the ATR probe into the reaction mixture before initiating the reaction to monitor the addition of reactants.
-
Collect spectra at regular intervals (e.g., every 30 seconds) throughout the reaction.
-
Data Analysis:
-
Identify a characteristic infrared absorption band for this compound that does not overlap with other components in the reaction mixture. The carbonyl (C=O) stretch of the chloroformate group (typically around 1770-1790 cm⁻¹) is a good candidate.
-
Track the decrease in the absorbance of this peak over time to monitor the consumption of 4-CPCF.
-
Simultaneously, the appearance of a characteristic peak for the product can be monitored to track its formation.
-
Quantitative data can be obtained by creating a calibration curve of absorbance versus concentration from samples of known concentration.[1]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a highly accurate method for determining the concentration of 4-CPCF and its products in a reaction aliquot.
Instrumentation and Conditions:
-
System: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent that is compatible with the reaction mixture (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A certified internal standard with a known concentration and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Sample Preparation:
-
Accurately weigh a precise amount of the reaction mixture aliquot.
-
Dissolve the weighed aliquot in a known volume of the deuterated solvent containing the internal standard.
-
Transfer the solution to an NMR tube.
Data Acquisition and Analysis:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the concentration of 4-CPCF using the following formula:
Cₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / V)
Where:
-
Cₓ = Concentration of the analyte
-
Iₓ = Integral of the analyte signal
-
Iₛₜd = Integral of the internal standard signal
-
Nₓ = Number of protons for the analyte signal
-
Nₛₜd = Number of protons for the internal standard signal
-
Mₓ = Molar mass of the analyte
-
Mₛₜd = Molar mass of the internal standard
-
mₛₜd = Mass of the internal standard
-
V = Volume of the solvent
-
Visualizations
Caption: General experimental workflow for offline reaction monitoring.
Caption: Logical relationships for selecting an analytical method.
References
Application Notes and Protocols for the Derivatization of Chiral Amines with 4-Chlorophenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the derivatization of chiral primary and secondary amines using 4-chlorophenyl chloroformate for the purpose of enantiomeric separation and analysis by high-performance liquid chromatography (HPLC). The protocol details the formation of diastereomeric carbamates, which can be resolved on a standard achiral stationary phase. This method is a valuable tool in drug discovery and development for the determination of enantiomeric purity and the quantification of individual enantiomers in a racemic mixture.
Introduction
The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify individual enantiomers is of critical importance in the pharmaceutical industry. One common strategy for the analysis of chiral amines is the use of a chiral derivatizing agent to convert the enantiomers into diastereomers.[1] These diastereomers possess distinct physicochemical properties, allowing for their separation on conventional achiral chromatographic columns.
This compound is a derivatizing agent that reacts with primary and secondary amines to form stable carbamate derivatives. The presence of the chromophoric 4-chlorophenyl group allows for sensitive UV detection. This application note provides a detailed protocol for the derivatization of chiral amines with this compound and their subsequent analysis by HPLC.
Reaction Principle
The derivatization reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of this compound. This results in the formation of a carbamate and the elimination of hydrochloric acid. When a racemic amine reacts with the achiral this compound, a pair of diastereomeric carbamates is formed. These diastereomers can then be separated by HPLC.
Caption: General reaction scheme for the derivatization of a chiral amine.
Experimental Protocols
Materials and Reagents
-
Chiral amine sample (e.g., 1-Phenylethylamine)
-
This compound (98% purity or higher)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Base (e.g., triethylamine, pyridine)
-
Quenching agent (e.g., methanol)
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Buffer for mobile phase (e.g., phosphate buffer)
-
Standard laboratory glassware and equipment
Derivatization Protocol
The following is a general protocol that may require optimization for specific amines.
-
Sample Preparation: Accurately weigh approximately 10 mg of the chiral amine into a clean, dry vial. Dissolve the amine in 1 mL of anhydrous acetonitrile.
-
Addition of Base: Add 1.5 equivalents of a suitable base (e.g., triethylamine) to the amine solution. Mix thoroughly.
-
Addition of Derivatizing Agent: In a separate vial, prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile. Slowly add 1.2 equivalents of the this compound solution to the amine solution while stirring.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or a preliminary HPLC injection.
-
Quenching: After the reaction is complete, add a small amount of methanol to quench any unreacted this compound.
-
Sample Preparation for HPLC: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in the HPLC mobile phase to a suitable concentration for analysis. Filter the sample through a 0.45 µm syringe filter before injection.
Caption: Experimental workflow for the derivatization of a chiral amine.
HPLC Analysis Conditions
The following are typical starting conditions for the HPLC analysis of the diastereomeric carbamates. Optimization of the mobile phase composition and gradient may be necessary to achieve baseline separation.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Presentation
The following tables present illustrative quantitative data for the derivatization and HPLC analysis of a racemic chiral amine.
Table 1: Derivatization Reaction Parameters (Illustrative Data)
| Parameter | Value |
| Analyte | 1-Phenylethylamine |
| Derivatizing Agent | This compound |
| Reaction Time | 45 minutes |
| Reaction Temperature | 25 °C |
| Yield | > 95% (based on HPLC) |
Table 2: HPLC Performance Data for Diastereomer Separation (Illustrative Data)
| Diastereomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| Diastereomer 1 | 12.5 | 50.1 | - |
| Diastereomer 2 | 14.2 | 49.9 | 2.1 |
Table 3: Method Validation Parameters (Illustrative Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 for both diastereomers |
| LOD (ng/mL) | 5 |
| LOQ (ng/mL) | 15 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98-102% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Derivatization Yield | Incomplete reaction, degradation of reagent. | Increase reaction time or temperature. Use fresh this compound. Ensure anhydrous conditions. |
| Poor Peak Shape | Column overload, inappropriate mobile phase pH. | Dilute the sample. Adjust the pH of the mobile phase. |
| Inadequate Resolution | Mobile phase composition is not optimal. | Optimize the mobile phase gradient and composition. Try a different organic modifier. Lower the column temperature. |
| Extra Peaks in Chromatogram | Impurities in the sample or reagents, side reactions. | Use high-purity reagents and solvents. Optimize reaction conditions to minimize side products. |
Conclusion
The derivatization of chiral amines with this compound provides a robust and reliable method for the determination of enantiomeric purity by HPLC. The resulting diastereomeric carbamates are stable and can be separated on a conventional achiral column with good resolution and sensitivity. The protocol presented in this application note serves as a valuable starting point for the development of specific analytical methods for a wide range of chiral amines in various research and industrial settings.
References
Application Notes and Protocols: 4-Chlorophenyl Chloroformate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorophenyl chloroformate is a versatile and reactive reagent widely employed in the synthesis of pharmaceutical intermediates. Its primary utility lies in its ability to act as an efficient acylating agent for the introduction of a 4-chlorophenoxycarbonyl moiety. This functionality is a key building block in the formation of carbamates and ureas, which are prevalent structural motifs in a diverse range of pharmaceutically active compounds. The presence of the chlorine atom on the phenyl ring can modulate the reactivity of the chloroformate and influence the properties of the resulting intermediate and final active pharmaceutical ingredient (API).
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a specific focus on the synthesis of a key precursor for the multi-kinase inhibitor, Sorafenib.
Core Applications: Carbamate and Urea Formation
This compound readily reacts with nucleophiles such as amines and alcohols. Its reaction with primary or secondary amines is a common method for the synthesis of N-substituted carbamates. These carbamates can be stable intermediates or can be further reacted to form unsymmetrical ureas, a critical step in the synthesis of numerous targeted therapies.
General Reaction Scheme:
The general reaction of this compound with an amine to form a carbamate intermediate is depicted below. This intermediate can then undergo aminolysis to yield an unsymmetrical urea.
Caption: General reaction pathway for carbamate and urea synthesis.
Application Example: Synthesis of a Sorafenib Intermediate
Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. A key step in its synthesis involves the formation of an unsymmetrical urea linkage. This compound can be utilized to prepare a stable carbamate intermediate, which then reacts with another amine to form the final urea moiety. While many published syntheses of Sorafenib utilize phenyl chloroformate, the following protocol is adapted for the use of this compound, which would proceed via a similar mechanism.
The synthesis involves two main steps:
-
Formation of the 4-chlorophenyl carbamate intermediate from an aniline derivative.
-
Reaction of the carbamate intermediate with a second amine to form the unsymmetrical urea core of Sorafenib.
Experimental Protocol: Synthesis of Phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate (A Sorafenib Precursor)
This protocol describes the synthesis of a carbamate intermediate analogous to one used in Sorafenib synthesis, using this compound.
Materials:
-
4-Chloro-3-(trifluoromethyl)aniline
-
This compound
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) and pyridine (1.1 eq) in dry dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in dry dichloromethane to the reaction mixture dropwise over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 4-chlorophenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 4-Chloro-3-(trifluoromethyl)aniline | N/A |
| **Re |
Troubleshooting & Optimization
minimizing side reactions in 4-Chlorophenyl chloroformate derivatization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for minimizing side reactions during 4-chlorophenyl chloroformate derivatization.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatizing with this compound?
A1: this compound is a derivatizing agent used to enhance the volatility and thermal stability of polar compounds, making them suitable for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[1] It achieves this by replacing active hydrogens on functional groups like amines, alcohols, phenols, and thiols with a 4-chlorophenoxycarbonyl group.[1][2]
Q2: What are the most common side reactions to be aware of during derivatization?
A2: The most prevalent side reactions include:
-
Hydrolysis: this compound is sensitive to moisture and can hydrolyze to 4-chlorophenol and hydrochloric acid, reducing the availability of the reagent for the desired reaction.[1]
-
Formation of Symmetric Carbonates/Ureas: If the reaction conditions are not optimized, the activated intermediate can react with another molecule of the analyte instead of the intended nucleophile.
-
Reaction with Solvents: Protic solvents (e.g., alcohols) can react with this compound, leading to the formation of unwanted carbonate esters.[3]
-
Degradation of Derivatives: The resulting derivatives may be susceptible to degradation under excessive heat or prolonged exposure to acidic or basic conditions.
Q3: What is the role of pyridine in the derivatization reaction, and are there any drawbacks to its use?
A3: Pyridine is commonly used as a catalyst and an acid scavenger in chloroformate derivatization.[4][5][6] It neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1][4] However, pyridine can interfere with GC-MS analysis by causing peak tailing or introducing nitrogen-containing artifacts.[4][7] In some cases, an excess of the derivatizing reagent can be used to drive the reaction forward without the need for pyridine.[4]
Q4: How can I remove excess derivatizing reagent and byproducts after the reaction?
A4: Excess this compound and its hydrolysis byproducts can often be removed by a liquid-liquid extraction step. For instance, after derivatizing an aqueous sample, the derivatives can be extracted into an organic solvent like hexane.[8] Alternatively, a solid-phase extraction (SPE) cleanup step can be employed to isolate the derivatized analytes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivative Peak in GC-MS | 1. Incomplete Derivatization: Insufficient reagent, suboptimal temperature, or short reaction time. | 1a. Increase the molar ratio of this compound to the analyte. A 1.5 to 2-fold excess is a good starting point. 1b. Optimize the reaction temperature. While many reactions proceed at room temperature, gentle heating (e.g., 60-70°C) for a short period (15-30 minutes) can improve yields for less reactive analytes.[8] 1c. Extend the reaction time. Monitor the reaction progress by analyzing aliquots at different time points. |
| 2. Reagent Degradation: The this compound may have hydrolyzed due to exposure to moisture. | 2a. Use a fresh bottle of the reagent. 2b. Handle the reagent under anhydrous conditions (e.g., in a glove box or under an inert atmosphere like nitrogen or argon).[9] 2c. Use anhydrous solvents. | |
| 3. Analyte Degradation: The analyte may be unstable under the derivatization conditions. | 3a. Lower the reaction temperature. 3b. Reduce the reaction time. | |
| 4. Poor Extraction of Derivative: The derivatized analyte may not be efficiently extracted into the organic phase. | 4a. Use a different extraction solvent. Hexane, ethyl acetate, and chloroform are common choices.[6] 4b. Adjust the pH of the aqueous phase to ensure the derivative is in a neutral form for optimal extraction. | |
| Multiple Derivative Peaks for a Single Analyte | 1. Incomplete Derivatization of Multiple Functional Groups: For molecules with multiple active sites, some may not have reacted. | 1a. Increase the amount of derivatizing reagent and/or extend the reaction time. |
| 2. Side Reactions: Formation of byproducts such as symmetric carbonates or ureas. | 2a. Optimize the reaction stoichiometry. Avoid a large excess of the analyte. 2b. Add the this compound slowly to the reaction mixture to maintain a low concentration of the activated intermediate. | |
| Presence of Interfering Peaks | 1. Pyridine Interference: Pyridine used as a catalyst can show up in the chromatogram. | 1a. If possible, perform the derivatization without pyridine, using a slight excess of the chloroformate. 1b. Perform a cleanup step after derivatization to remove pyridine. |
| 2. Hydrolysis Products: 4-chlorophenol from the hydrolysis of the reagent can be detected. | 2a. Ensure anhydrous reaction conditions. 2b. Use a post-derivatization cleanup step, such as a basic wash, to remove acidic byproducts. | |
| Poor Peak Shape (Fronting or Tailing) | 1. Active Sites in the GC System: The derivatized analyte may be interacting with active sites in the injector liner or column. | 1a. Use a deactivated inlet liner. 1b. Ensure the GC column is properly conditioned and not degraded. |
| 2. Co-elution with Interfering Compounds: Byproducts or matrix components may be co-eluting with the analyte of interest. | 2a. Optimize the GC temperature program to improve separation. 2b. Improve the sample cleanup procedure before or after derivatization. |
Quantitative Data Summary
The optimal conditions for derivatization can vary depending on the analyte and the matrix. The following table provides a general guideline based on literature for chloroformate derivatizations. It is recommended to optimize these parameters for your specific application.[10]
| Parameter | Amines | Phenols & Alcohols | Thiols | Carboxylic Acids |
| Solvent | Aprotic (e.g., acetonitrile, dichloromethane)[8][9] | Aprotic (e.g., acetonitrile, pyridine)[6] | Aprotic (e.g., acetonitrile) | Aprotic (e.g., acetonitrile, pyridine)[11] |
| Catalyst/Base | Pyridine or other non-nucleophilic base | Pyridine[6] | Pyridine or other non-nucleophilic base | Pyridine[11] |
| Temperature | 20°C to 70°C[9] | Room Temperature to 60°C | Room Temperature | Room Temperature to 60°C |
| Reaction Time | 15 - 60 minutes[8][9] | 10 - 30 minutes | 15 - 45 minutes | 15 - 45 minutes |
| Reagent Molar Ratio (Reagent:Analyte) | 1.5:1 to 3:1 | 1.5:1 to 3:1 | 1.5:1 to 3:1 | 2:1 to 4:1 (for both carboxyl and other groups) |
Experimental Protocols
Protocol 1: Derivatization of Primary Amines in an Aqueous Sample
This protocol is adapted for the derivatization of primary amines for GC analysis.[8]
-
Sample Preparation: Dissolve the amine-containing sample in a basic buffer (e.g., 0.1 M sodium borate, pH 9-10) to a final concentration of 100-1000 µg/mL.
-
Reagent Preparation: Prepare a solution of this compound in an aprotic solvent such as acetonitrile (e.g., 10% v/v).
-
Reaction:
-
To 100 µL of the sample solution in a reaction vial, add 50 µL of pyridine.
-
Add 100 µL of the this compound solution.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
-
Extraction:
-
Add 500 µL of hexane to the reaction vial.
-
Vortex vigorously for 1 minute to extract the derivatized amine.
-
Centrifuge for 5 minutes to separate the layers.
-
-
Analysis: Carefully transfer the upper organic layer to a GC vial for analysis.
Protocol 2: Derivatization of Phenolic Compounds
This protocol is a general guideline for the derivatization of phenols.[5][6]
-
Sample Preparation: If the sample is in an aqueous matrix, adjust the pH to be alkaline (pH 8-9) using a suitable buffer (e.g., sodium bicarbonate).
-
Reaction:
-
To 250 µL of the sample, add 50 µL of a 1:1 (v/v) ethanol:pyridine mixture.
-
Add 50 µL of this compound in 2 mL of hexane.
-
Vortex the mixture for 2 minutes.
-
-
Extraction and Analysis:
-
The derivatized phenols are extracted into the hexane layer during the reaction.
-
After allowing the layers to separate, the hexane layer can be directly analyzed by GC-MS.
-
Visualizations
Caption: General experimental workflow for this compound derivatization.
Caption: Troubleshooting decision tree for low or no derivative peak.
References
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Using design of experiments to optimize derivatization with methyl chloroformate for quantitative analysis of the aqueous phase from hydrothermal liquefaction of biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of phenolic acids as chloroformate derivatives using solid phase microextraction-gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yield in carbamate synthesis with 4-Chlorophenyl chloroformate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues during carbamate synthesis using 4-Chlorophenyl chloroformate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My carbamate synthesis reaction with this compound is resulting in a very low yield. What are the first things I should check?
A1: When encountering low yields, a systematic review of your reagents and reaction setup is the critical first step.
-
Reagent Quality:
-
This compound: This reagent is sensitive to moisture and can hydrolyze over time.[][2] Ensure it is fresh or has been stored properly under anhydrous conditions. Older bottles may have degraded, leading to lower reactivity.
-
Amine: The purity of your amine is crucial. Impurities can compete in the reaction. Ensure the amine is dry, as water will react with the chloroformate.
-
Solvent: Use anhydrous solvents. The presence of water is a common cause of low yields.
-
Base: If using a tertiary amine base like triethylamine or pyridine, ensure it is pure and dry.
-
-
Reaction Conditions:
-
Anhydrous Conditions: All glassware should be thoroughly dried (e.g., oven-dried or flame-dried) and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering.[]
-
Temperature: The reaction of amines with chloroformates is often exothermic. Running the reaction at a controlled, low temperature (e.g., 0 °C to room temperature) during the addition of the chloroformate can prevent side reactions.[3]
-
Q2: I'm observing a significant amount of a white precipitate that is not my product. What could this be and how can I minimize it?
A2: The white precipitate is likely the hydrochloride salt of your amine starting material or the tertiary amine base used in the reaction. This is expected as HCl is a byproduct of the reaction between the amine and the chloroformate.
Another possibility, especially if the reaction was exposed to moisture, is the formation of a symmetrical urea.[] This occurs if the this compound hydrolyzes to 4-chlorophenol and HCl, and the amine reacts with another molecule of the chloroformate to form an isocyanate which then reacts with another amine molecule.
To minimize unwanted side products:
-
Ensure Anhydrous Conditions: This is the most critical factor to prevent hydrolysis of the chloroformate.[]
-
Use of a Base: The primary role of the base is to scavenge the HCl produced during the reaction. A non-nucleophilic base like triethylamine or pyridine is commonly used.[3] Using a slight excess of the base (1.1-1.2 equivalents) can be beneficial.
-
Controlled Addition: Add the this compound dropwise to the solution of the amine and base at a low temperature to control the reaction rate and minimize side reactions.[3]
Q3: How do the choice of base and solvent affect the yield of my carbamate synthesis?
A3: The choice of base and solvent can significantly impact the reaction yield.
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Base: The base should be strong enough to neutralize the generated HCl but not so nucleophilic that it competes with the primary/secondary amine in reacting with the chloroformate. Common choices include triethylamine and pyridine. Inorganic bases like potassium carbonate can also be effective, particularly in polar aprotic solvents.[4]
-
Solvent: The solvent should be inert to the reactants and capable of dissolving both the amine and the chloroformate. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices. The polarity of the solvent can influence the reaction rate.
Data Presentation
The following table summarizes the effect of different bases and solvents on the yield of a carbamate synthesis using phenyl chloroformate, a close structural analog of this compound. This data can serve as a guide for optimizing your reaction conditions.
| Entry | Base | Solvent | Yield (%) |
| 1 | K₂CO₃ | CH₃CN | 95 |
| 2 | K₃PO₄ | CH₃CN | 62 |
| 3 | Et₃N | CH₃CN | 75 |
| 4 | NaOH | CH₃CN | 54 |
| 5 | K₂CO₃ | THF | 72 |
| 6 | K₂CO₃ | Dioxane | 64 |
| 7 | K₂CO₃ | DMF | 50 |
Data adapted from a study on phenyl chloroformate, which is expected to have similar reactivity trends.[4]
Experimental Protocols
General Protocol for the Synthesis of a Carbamate from a Primary Amine and this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.05 - 1.1 equiv)
-
Anhydrous triethylamine (1.1 - 1.2 equiv) or another suitable base
-
Anhydrous dichloromethane (or another suitable aprotic solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: Dissolve the primary amine (1.0 equiv) and anhydrous triethylamine (1.1 equiv) in anhydrous dichloromethane.
-
Cooling: Cool the solution in the flask to 0 °C using an ice bath.
-
Addition of Chloroformate: Dissolve this compound (1.05 equiv) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the chloroformate solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Work-up:
-
Quench the reaction by adding water or a dilute acid (e.g., 1M HCl).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired carbamate.[3]
Visualizations
Troubleshooting Workflow for Low Yield in Carbamate Synthesis
Caption: A step-by-step workflow for troubleshooting low yields in carbamate synthesis.
General Reaction Scheme for Carbamate Synthesis
Caption: The general reaction between an amine and this compound to form a carbamate.
References
preventing the formation of urea byproducts with 4-Chlorophenyl chloroformate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-chlorophenyl chloroformate. The primary focus is on preventing the formation of undesired urea byproducts during the synthesis of carbamates.
Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions with this compound, with a focus on identifying and resolving the formation of urea byproducts.
Issue 1: Presence of an Insoluble White Precipitate in the Reaction Mixture
-
Question: I am reacting this compound with a primary amine and a white solid, which is poorly soluble in my organic solvent, has formed. Is this my desired carbamate?
-
Answer: While the desired carbamate product could be a white solid, an insoluble precipitate is often an indication of the formation of a symmetrical urea byproduct (R-NH-CO-NH-R). Ureas tend to have lower solubility in many common organic solvents compared to their corresponding carbamates due to strong intermolecular hydrogen bonding.
Troubleshooting Steps:
-
Solubility Check: Attempt to dissolve a small sample of the precipitate in a range of solvents. If it is insoluble in common non-polar and moderately polar solvents but dissolves in highly polar aprotic solvents like DMSO or DMF, it is likely a urea byproduct.
-
Reaction Monitoring: If you are monitoring the reaction by Thin Layer Chromatography (TLC), the urea byproduct will typically have a much lower Rf value (be more polar) than the desired carbamate.
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Spectroscopic Analysis: Isolate the precipitate and analyze it using ¹H NMR, ¹³C NMR, or IR spectroscopy to confirm its identity. The spectral data for ureas and carbamates have distinct features (see FAQ section for details).
-
Issue 2: Low Yield of the Desired Carbamate and a Complex Reaction Mixture
-
Question: My reaction is showing a low yield of the carbamate product, and the crude NMR spectrum is complex, suggesting multiple products. How can I improve the selectivity for the carbamate?
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Answer: A complex reaction mixture with a low yield of the desired carbamate often points to suboptimal reaction conditions that favor side reactions, primarily the formation of urea. The key factors to control are temperature, the nature of the base used, and the stoichiometry of the reactants.
Optimization Strategies:
-
Temperature Control: Maintain a low reaction temperature, typically between -10 °C and 0 °C, especially during the addition of the this compound. Higher temperatures can accelerate the decomposition of the intermediate carbamate and the formation of isocyanates, which lead to ureas.
-
Choice of Base: The choice of base is critical. Use a non-nucleophilic, sterically hindered base to scavenge the HCl byproduct without reacting with the chloroformate or the carbamate product.
-
Stoichiometry and Addition Order: Use a slight excess (1.05-1.1 equivalents) of the this compound. Add the chloroformate solution dropwise to the solution of the amine and the base to maintain a low concentration of the chloroformate and minimize side reactions.
-
Issue 3: Difficulty in Purifying the Carbamate from the Urea Byproduct
-
Question: I have a mixture of my desired carbamate and the urea byproduct. How can I effectively separate them?
-
Answer: Separating a carbamate from its corresponding urea can be challenging due to their similar polarities. However, differences in their physical properties can be exploited.
Purification Methods:
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Column Chromatography: This is the most common method. Due to the higher polarity of the urea, it will generally have a lower retention time on normal-phase silica gel. A carefully selected solvent system with a gradient elution can effectively separate the two compounds.
-
Recrystallization: If there is a significant difference in the solubility of the carbamate and urea in a particular solvent system, recrystallization can be an effective purification method. Experiment with different solvents to find one that selectively dissolves the carbamate while leaving the urea as a solid, or vice-versa.
-
Preparative HPLC: For difficult separations or for obtaining highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of urea byproduct formation when using this compound?
A1: The formation of a urea byproduct occurs through a two-step process:
-
Carbamate Formation (Desired Reaction): The primary amine attacks the carbonyl carbon of this compound to form the desired carbamate and HCl.
-
Urea Formation (Side Reaction): If the reaction conditions are not optimal, the initially formed carbamate can react with another molecule of the primary amine to form the symmetrical urea and 4-chlorophenol. This is often facilitated by elevated temperatures or the presence of a nucleophilic base. Alternatively, the chloroformate can react with any residual water to form an unstable carbamic acid which can decompose to an isocyanate. This isocyanate then rapidly reacts with the amine to form the urea.
Q2: How can I distinguish between the desired carbamate and the urea byproduct using spectroscopy?
A2: ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to differentiate between the carbamate and urea.
| Spectroscopic Technique | Carbamate (R-NH-COO-Ar) | Urea (R-NH-CO-NH-R) |
| ¹H NMR | One distinct N-H proton signal. | Two equivalent N-H proton signals (for symmetrical ureas), often appearing as a single, broader peak. |
| ¹³C NMR | Carbonyl carbon (C=O) chemical shift is typically in the range of 150-160 ppm. | Carbonyl carbon (C=O) chemical shift is generally further downfield, in the range of 155-165 ppm. |
| IR Spectroscopy | C=O stretch is typically observed around 1700-1730 cm⁻¹. N-H stretch appears as a single peak around 3300-3400 cm⁻¹. | C=O stretch is usually at a lower frequency, around 1630-1680 cm⁻¹. N-H stretching often shows two bands in the 3300-3500 cm⁻¹ region. |
Q3: What are the recommended storage and handling conditions for this compound to prevent degradation that could lead to side reactions?
A3: this compound is sensitive to moisture and heat.[1][2] Proper storage and handling are crucial to maintain its reactivity and prevent the formation of byproducts.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.[1][2] Recommended storage temperature is typically 2-8 °C.[1]
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. Use dry solvents and glassware for all reactions.
Experimental Protocols
Protocol 1: Optimized Synthesis of a Carbamate using this compound with Minimal Urea Formation
This protocol provides a general procedure for the synthesis of a carbamate from a primary amine and this compound, optimized to minimize the formation of the urea byproduct.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 eq)
-
Sterically hindered, non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or 2,6-lutidine) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (if amine salt is used)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the primary amine (1.0 eq) and the non-nucleophilic base (1.5 eq). Dissolve the solids in anhydrous DCM. If the amine is a hydrochloride salt, it can be dissolved in a minimal amount of anhydrous DMF before adding the DCM and base.
-
Cooling: Cool the reaction mixture to -10 °C using an appropriate cooling bath (e.g., ice-salt bath).
-
Addition of Chloroformate: Dissolve this compound (1.05 eq) in anhydrous DCM in the dropping funnel. Add the chloroformate solution dropwise to the cooled, stirring amine solution over a period of 30-60 minutes. Maintain the internal reaction temperature below -5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at -10 °C to 0 °C for 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by TLC, checking for the consumption of the starting amine and the formation of the carbamate product.
-
Work-up: Once the reaction is complete, quench the reaction by adding cold water. Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude carbamate.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure carbamate.
Visualizations
Caption: Desired carbamate formation versus the side reaction leading to urea byproduct.
Caption: A logical workflow for troubleshooting urea byproduct formation.
References
Technical Support Center: Optimization of Reaction Conditions for 4-Chlorophenyl Chloroformate and Anilines
Welcome to the technical support center for the synthesis of aryl carbamates from 4-chlorophenyl chloroformate and anilines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of aryl carbamates from this compound and anilines?
A1: The reaction involves the nucleophilic attack of the aniline's amino group on the electrophilic carbonyl carbon of this compound. This results in the formation of a carbamate and hydrochloric acid as a byproduct. A base is typically added to neutralize the HCl.
Q2: What are the most suitable solvents for this reaction?
A2: Anhydrous aprotic solvents are generally preferred to prevent the hydrolysis of the chloroformate. Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are common choices.[1] For reactions involving aqueous bases, a biphasic system may be formed.
Q3: Which bases are recommended for this reaction?
A3: A non-nucleophilic organic base such as pyridine or triethylamine (NEt₃) is commonly used to scavenge the HCl produced during the reaction.[1] Inorganic bases like sodium bicarbonate or sodium hydroxide can also be employed, often in a biphasic system.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the aniline and the formation of the carbamate product.
Q5: What are the typical reaction temperatures and times?
A5: The reaction is often carried out at a controlled temperature, typically ranging from 0 °C to room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the specific aniline derivative.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Deactivated Aniline: Electron-withdrawing groups on the aniline ring decrease its nucleophilicity, slowing down or preventing the reaction. 2. Hydrolysis of this compound: Presence of moisture in the reagents or solvent. 3. Incorrect Stoichiometry: Inaccurate measurement of starting materials. 4. Ineffective Base: The base used may not be strong enough or may be sterically hindered. | 1. Increase the reaction temperature or prolong the reaction time. Consider using a stronger base or a catalyst. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Handle this compound under an inert atmosphere (e.g., nitrogen or argon). 3. Carefully re-check the molar equivalents of all reagents. A slight excess of the chloroformate (e.g., 1.1 equivalents) is sometimes used. 4. Switch to a stronger, non-nucleophilic base like triethylamine. |
| Formation of Side Products (e.g., Symmetrical Ureas) | 1. Reaction of Aniline with an Isocyanate Intermediate: This can occur if the chloroformate decomposes. 2. Incomplete reaction: Unreacted starting materials can complicate purification. | 1. Maintain a controlled, low temperature during the addition of the chloroformate. The use of a catalyst like 4-dimethylaminopyridine (DMAP) can sometimes minimize urea formation. 2. Monitor the reaction closely with TLC to ensure it goes to completion. |
| Difficult Purification | 1. Presence of Unreacted Starting Materials: Especially if the aniline is polar. 2. Formation of Multiple Products: Side reactions can lead to a complex mixture. 3. Product is an Oil: Difficulty in crystallization. | 1. After the reaction, perform an acidic wash (e.g., with 1 N HCl) to remove unreacted aniline and the basic catalyst. 2. Optimize reaction conditions to minimize side product formation. Column chromatography may be necessary for purification. 3. If crystallization is unsuccessful, column chromatography on silica gel is the recommended purification method. |
Experimental Protocols
General Protocol for the Synthesis of N-(Aryl)-O-(4-chlorophenyl)carbamate
This is a general procedure and may require optimization for specific aniline derivatives.
Materials:
-
Aniline derivative (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (NEt₃) or pyridine (1.2 equiv)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the aniline derivative (1.0 equiv) in the chosen anhydrous solvent.
-
Add the base (1.2 equiv) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Add this compound (1.1 equiv), either neat or dissolved in a small amount of the reaction solvent, dropwise to the stirred amine solution over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature.
-
Monitor the reaction by TLC until the starting aniline is consumed (typically 2-16 hours).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-(aryl)-O-(4-chlorophenyl)carbamate.
Visualizations
Caption: A typical experimental workflow for carbamate synthesis.
References
Technical Support Center: Purification of 4-Chlorophenyl Carbamates by Recrystallization
Welcome to the technical support center for the purification of 4-chlorophenyl carbamates. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a recrystallization protocol for a 4-chlorophenyl carbamate?
A1: The most crucial initial step is solvent selection. The ideal solvent should exhibit high solubility for the 4-chlorophenyl carbamate at elevated temperatures and low solubility at room temperature or below. This differential solubility is the fundamental principle that drives the purification process.[1][2] A preliminary solubility screening with a small amount of your crude product in various solvents is highly recommended.
Q2: My 4-chlorophenyl carbamate is not dissolving in the hot solvent. What should I do?
A2: If your compound is not dissolving, you may have an insufficient amount of solvent, or the solvent may be inappropriate for your specific carbamate. Cautiously add more hot solvent in small increments until the solid dissolves. If a large volume of solvent is required, it is advisable to consider a different solvent or a mixed solvent system to avoid low recovery yields.
Q3: No crystals are forming upon cooling. What are the possible reasons and solutions?
A3: This is a common issue that can arise from several factors:
-
Too much solvent: The solution may not be supersaturated. To address this, you can evaporate some of the solvent to increase the concentration of the carbamate and then allow it to cool again.[3]
-
Supersaturation without nucleation: The solution may be supersaturated, but the initial crystal formation (nucleation) has not occurred. You can induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus or by adding a "seed crystal" of the pure compound.[4]
-
Inappropriate solvent: The chosen solvent may not be suitable for your compound. In this case, the solvent should be removed, and recrystallization should be attempted with a different solvent.
Q4: The recrystallized product is "oiling out" instead of forming crystals. How can I prevent this?
A4: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution cools below the melting point of the compound before crystallization begins. To remedy this, you can:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature.
-
Ensure a slower cooling rate to allow for proper crystal lattice formation.[4]
Q5: The yield of my recrystallized 4-chlorophenyl carbamate is very low. How can I improve it?
A5: Low yield is often a result of using too much solvent, which leads to a significant portion of your product remaining in the mother liquor.[4] To improve the yield:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Ensure the solution is sufficiently cooled, perhaps in an ice bath, to maximize precipitation.
-
Avoid washing the collected crystals with excessive amounts of cold solvent.
Q6: The purity of my recrystallized product has not significantly improved. What could be the reason?
A6: Poor purification can result from:
-
Rapid crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice.[4] Allow for slow cooling to promote the formation of purer crystals.
-
Inadequate washing: Ensure the collected crystals are washed with a small amount of fresh, cold solvent to remove any residual mother liquor containing impurities.
-
Unsuitable solvent: The chosen solvent may not effectively differentiate between the carbamate and its impurities. A different solvent or solvent system may be necessary.
Data Presentation
Solvent Selection Guide for 4-Chlorophenyl Carbamates
The choice of solvent is paramount for successful recrystallization. Below is a qualitative guide to the solubility of 4-chlorophenyl carbamates in common laboratory solvents. It is important to note that specific solubility will vary depending on the substituent on the carbamate nitrogen.
| Solvent | Polarity | Suitability for Recrystallization of 4-Chlorophenyl Carbamates | Notes |
| Ethanol | Polar Protic | Good to Excellent | Often a good starting point. Dissolves many carbamates when hot and has significantly lower solubility when cold. |
| Methanol | Polar Protic | Good | Similar to ethanol but may have higher solubility at room temperature, potentially leading to lower yields. |
| Acetone | Polar Aprotic | Moderate | Can be a good solvent, but its lower boiling point may be a consideration. Often used in mixed solvent systems. |
| Ethyl Acetate | Moderate Polarity | Moderate to Good | A versatile solvent that can be effective for a range of carbamates. |
| Hexane/Heptane | Nonpolar | Poor (as a single solvent) | Generally, 4-chlorophenyl carbamates have low solubility in nonpolar solvents. Often used as an anti-solvent in mixed solvent systems to induce precipitation. |
| Water | Highly Polar | Poor (as a single solvent) | Due to the hydrophobic nature of the chlorophenyl group, these carbamates are typically insoluble in water. Can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone. |
Experimental Protocols
Detailed Methodology for the Recrystallization of Methyl N-(4-chlorophenyl)carbamate from Ethanol
This protocol provides a step-by-step guide for the purification of methyl N-(4-chlorophenyl)carbamate using ethanol as the recrystallization solvent.
Materials:
-
Crude methyl N-(4-chlorophenyl)carbamate
-
95% Ethanol
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended to prevent solvent loss)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude methyl N-(4-chlorophenyl)carbamate into an Erlenmeyer flask. For every 1 gram of crude material, start by adding 10-15 mL of 95% ethanol.
-
Heating: Gently heat the mixture to a boil while stirring or swirling. Add more ethanol in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), a hot filtration step is required. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, hot flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this initial cooling period to promote the formation of large, pure crystals.
-
Complete Crystallization: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum.
Mandatory Visualizations
Experimental Workflow for Recrystallization
Caption: A flowchart illustrating the key steps in the recrystallization process.
Troubleshooting Guide for Recrystallization Issues
Caption: A logical workflow for diagnosing and resolving common recrystallization issues.
References
impact of moisture on 4-Chlorophenyl chloroformate reaction efficiency
Welcome to the technical support center for 4-Chlorophenyl chloroformate. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during its use in chemical synthesis, with a particular focus on the impact of moisture on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of moisture on reactions involving this compound?
A1: Moisture has a significant negative impact on reactions involving this compound. The compound is highly sensitive to water and undergoes rapid hydrolysis. This reaction consumes the chloroformate, reducing the available amount for your desired transformation and consequently lowering the yield of your target product.
Q2: What are the products of this compound hydrolysis?
A2: When this compound reacts with water, it decomposes into 4-chlorophenol, carbon dioxide (CO₂), and hydrochloric acid (HCl). The formation of HCl can also affect the reaction environment by creating acidic conditions, which may lead to further side reactions or degradation of acid-sensitive substrates.
Q3: How can I detect moisture contamination in my this compound reagent?
A3: Visual inspection may reveal a cloudy or hazy appearance in the normally colorless to pale yellow liquid. A pungent, acidic odor (due to HCl formation) might also be more noticeable. For a definitive assessment, you can perform an analytical test, such as a GC-MS analysis, to check for the presence of 4-chlorophenol, the primary hydrolysis byproduct.
Q4: What are the best practices for storing this compound?
A4: To prevent moisture contamination, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like water, strong bases, and oxidizing agents. Storage at 2-8°C is often recommended. Using a desiccator or a dry box for storage provides an additional layer of protection.
Q5: My reaction yield is very low. How do I determine if moisture was the cause?
A5: Low yield is a common symptom of moisture contamination. To diagnose the issue, analyze a sample of your crude reaction mixture using techniques like TLC, GC-MS, or NMR. The presence of a significant amount of 4-chlorophenol strongly suggests that hydrolysis of the starting material occurred, which is a direct consequence of moisture.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action & Troubleshooting Steps |
| Low or No Product Yield | Moisture Contamination: Reagent, solvent, glassware, or atmosphere was not properly dried. | 1. Verify Reagent Quality: Test the this compound for the presence of 4-chlorophenol via GC-MS. 2. Ensure Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Consider passing the solvent through a column of activated alumina before use. 3. Dry Glassware: Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum and cool under an inert atmosphere (Nitrogen or Argon). 4. Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. |
| Formation of Unexpected Byproducts | Hydrolysis & Side Reactions: The primary byproduct from moisture is 4-chlorophenol. The generated HCl can catalyze other unwanted reactions. | 1. Identify Byproducts: Use GC-MS or LC-MS to identify the structures of the byproducts. 2. Add a Non-Nucleophilic Base: Include a hindered, non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) in the reaction to scavenge the in-situ generated HCl. This prevents acid-catalyzed side reactions. 3. Control Temperature: Run the reaction at the recommended temperature to minimize thermal decomposition and side reactions. |
| Reaction Fails to Initiate or Proceeds Slowly | Poor Reagent Quality: The this compound may have significantly degraded due to long-term exposure to moisture. | 1. Use a Fresh Bottle: Open a new, sealed bottle of this compound. 2. Purify the Reagent: If a new bottle is unavailable, consider purifying the existing stock by distillation under reduced pressure. Caution: This should only be performed by experienced chemists due to the hazardous nature of the compound. |
| Inconsistent Results Between Batches | Variable Moisture Content: Inconsistent drying procedures or variable quality of solvents and reagents. | 1. Standardize Protocols: Develop and strictly adhere to a standard operating procedure (SOP) for drying all reagents, solvents, and glassware. 2. Document Everything: Keep detailed records of the source and age of reagents, solvent batches, and drying procedures for each experiment to identify potential sources of variability. |
Data Presentation
Physical and Chemical Properties
This table summarizes the key properties of this compound and its primary hydrolysis product.
| Property | This compound | 4-Chlorophenol (Hydrolysis Product) |
| Molecular Formula | C₇H₄Cl₂O₂ | C₆H₅ClO |
| Molecular Weight | 191.01 g/mol | 128.56 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to yellow crystalline solid |
| Boiling Point | 100-102 °C @ 12 mmHg | 220 °C @ 760 mmHg |
| Melting Point | ~30 °C | 42-44 °C |
| Density | 1.365 g/mL at 25 °C | 1.22 g/cm³ |
Experimental Protocols
General Protocol for Carbamate Synthesis under Anhydrous Conditions
This protocol describes the synthesis of a carbamate by reacting this compound with a primary amine, emphasizing the critical steps for excluding moisture.
1. Materials:
-
This compound (reagent grade)
-
Primary amine (substrate)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (anhydrous, as HCl scavenger)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware (round-bottom flask, dropping funnel, condenser)
2. Glassware and System Preparation:
-
All glassware must be thoroughly dried in an oven at 120°C for at least 4 hours and assembled while hot.
-
The reaction apparatus should be cooled to room temperature under a positive pressure of dry nitrogen or argon.
3. Reaction Procedure:
-
In the reaction flask, dissolve the primary amine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask (or the dropping funnel), prepare a solution of this compound (1.1 eq.) in anhydrous DCM.
-
Add the this compound solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
4. Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Chemical Pathway: Hydrolysis of this compound
Technical Support Center: Managing HCl Release in Reactions with 4-Chlorophenyl Chloroformate
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the release of hydrogen chloride (HCl) during reactions involving 4-Chlorophenyl chloroformate. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is managing HCl important when working with this compound?
When this compound reacts with nucleophiles such as amines or alcohols, hydrogen chloride (HCl) is generated as a byproduct.[1] If not neutralized, this in-situ formation of HCl can lead to several problems:
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Protonation of Nucleophiles: HCl can protonate basic nucleophiles (e.g., amines), converting them into their non-nucleophilic ammonium salts. This effectively removes the reactant from the reaction, leading to stalled or incomplete reactions and low yields.[2]
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Degradation of Products: The acidic environment created by HCl can cause the degradation of acid-sensitive functional groups on your starting materials or desired products.[2]
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Catalysis of Side Reactions: The presence of a strong acid like HCl can catalyze unwanted side reactions, reducing the purity of your final product.[2]
Q2: What is an "acid scavenger" and how does it work?
An acid scavenger is a base that is added to the reaction mixture to neutralize the HCl as it is formed.[2] This in-situ neutralization protects the reactants and products from the detrimental effects of the acidic byproduct throughout the course of the reaction.[2] It is crucial to use at least one full equivalent of the scavenger base relative to the this compound to ensure complete neutralization.[2]
Q3: What are the common types of acid scavengers, and how do I choose the right one?
The choice of an acid scavenger is critical and depends on factors like the reactivity of your substrate, cost, and the scale of your reaction.[2] Common choices include tertiary amines and specialized non-nucleophilic bases.
-
Tertiary Amines: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), and pyridine are frequently used.[2]
-
Triethylamine (TEA) is a common, inexpensive, and effective HCl scavenger.[2][3] However, it can sometimes act as a nucleophile itself, leading to unwanted side reactions.[2]
-
Pyridine is less basic than TEA and can also function as a nucleophilic catalyst, potentially increasing the reaction rate.[2] It is known for its strong, unpleasant odor and toxicity.[2]
-
-
Proton Sponges: These are sterically hindered, non-nucleophilic bases designed to be excellent proton acceptors. A classic example is 1,8-bis(dimethylamino)naphthalene (DMAN).[4][5] Immobilized versions, such as those on magnetic nanoparticles, have been developed for easy removal after the reaction.[6]
Q4: What is the difference between an in-situ acid scavenger and a workup procedure?
An in-situ scavenger is a base added directly to the reaction mixture to neutralize HCl as it forms.[2] A workup, on the other hand, refers to the series of steps performed after the reaction is complete. This often includes quenching the reaction and using aqueous base washes (e.g., sodium bicarbonate solution) to neutralize any remaining acid and remove water-soluble byproducts before purification.[2]
Q5: Are there alternative methods to using a chemical scavenger for HCl removal?
Yes, for certain applications, physical removal of HCl is possible. Inert gas sparging, which involves bubbling a stream of an inert gas like nitrogen through the reaction mixture, can be an effective method for removing gaseous HCl as it is formed.[7] This technique avoids the formation of salt byproducts that result from using a chemical scavenger, potentially simplifying purification.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Problem 1: My reaction has stalled or is giving a low yield.
-
Possible Cause: The in-situ generation of HCl is likely protonating your nucleophile, rendering it inactive.[2]
-
Solution: Add a non-nucleophilic base to your reaction mixture to act as an acid scavenger. Ensure you are using at least one full equivalent of the base relative to the this compound.[2] Consider a stronger, non-nucleophilic base if you are still observing issues.
Problem 2: I'm observing unexpected byproducts or degradation of my target molecule.
-
Possible Cause: The acidic environment created by the HCl byproduct can catalyze unwanted side reactions or degrade acid-sensitive functional groups in your molecules.[2]
-
Solution: The use of an appropriate acid scavenger is crucial. If you are already using one, ensure it is of sufficient purity and quantity. You may also need to explore a different, less reactive scavenger. Additionally, ensure your starting materials and solvents are dry, as this compound is moisture-sensitive and can decompose to form HCl.[8][9]
Problem 3: The purification of my product is difficult due to salt byproducts.
-
Possible Cause: When using a tertiary amine scavenger like triethylamine, a triethylammonium chloride salt is formed, which may be difficult to separate from your product.
-
Solution:
-
Aqueous Workup: Perform an aqueous wash to remove the water-soluble salt.
-
Filtration: If the salt precipitates, it can be removed by filtration.
-
Alternative Scavenger: Consider using a polymer-bound or immobilized scavenger, such as a magnetic proton sponge, which can be easily filtered or magnetically separated from the reaction mixture.[6]
-
Inert Gas Sparging: Explore using inert gas sparging to remove HCl, which avoids the formation of salt byproducts altogether.[7]
-
Data Presentation
Table 1: Comparison of Common HCl Scavengers
| Scavenger | pKa of Conjugate Acid | Key Characteristics | Potential Issues |
| Triethylamine (TEA) | ~10.75 | Inexpensive and effective.[2] | Can be nucleophilic, leading to side reactions.[2] The resulting salt may complicate purification. |
| Pyridine | ~5.25 | Less basic than TEA; can also act as a nucleophilic catalyst.[2] | Strong, unpleasant odor and is toxic.[2] |
| N,N-Diisopropylethylamine (DIPEA) | ~10.75 | Sterically hindered and less nucleophilic than TEA. | More expensive than TEA. |
| Proton Sponge (e.g., DMAN) | ~12.1 | Highly basic yet non-nucleophilic due to steric hindrance.[4] | High cost. |
Experimental Protocols
General Protocol for the Reaction of this compound with an Amine using an HCl Scavenger
-
Materials:
-
This compound
-
Amine nucleophile
-
Acid Scavenger (e.g., Triethylamine or Pyridine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the amine nucleophile in the anhydrous solvent.[10]
-
Addition of Scavenger: Add at least one equivalent of the acid scavenger (e.g., triethylamine) to the solution.
-
Addition of Chloroformate: Cool the reaction mixture in an ice bath. Slowly add a solution of this compound in the anhydrous solvent dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC).[10]
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.[11]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and scavenger, followed by a wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[2]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Visualizations
Caption: The problem of HCl byproduct formation and subsequent amine protonation.
Caption: Using an acid scavenger to neutralize the HCl byproduct.
Caption: A general experimental workflow for managing HCl release.
References
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. library2.smu.ca [library2.smu.ca]
- 5. Proton sponge-functionalized silica as high performance adsorbents for solid-phase extraction of trace perfluoroalkyl sulfonates in the environmental water samples and their direct analysis by MALDI-TOF-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Magnetic superbasic proton sponges are readily removed and permit direct product isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
stability of 4-Chlorophenyl chloroformate in different reaction solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of 4-Chlorophenyl chloroformate (4-CPCF) in various reaction solvents. The following troubleshooting guides and FAQs address common issues encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS 7693-45-0) is a highly reactive organic compound used as a chemical intermediate in synthesis.[1] Its primary applications include the production of pharmaceuticals and agrochemicals.[1] It is particularly valuable for reacting with nucleophiles like amines and alcohols to form carbamates and esters, respectively.[1][2]
Q2: Why is solvent selection so critical when working with this compound?
A2: Solvent selection is critical due to the high reactivity of the chloroformate functional group. 4-CPCF is extremely sensitive to moisture and protic solvents (e.g., water, alcohols), which can act as nucleophiles.[2][3] An inappropriate solvent can lead to rapid decomposition of the reagent, reaction failure, and the formation of unwanted byproducts. The solvent also influences the reaction mechanism and rate. For instance, the aminolysis of similar chloroformates proceeds through a stepwise mechanism in water but a concerted one in acetonitrile.[4]
Q3: What are the primary degradation pathways for 4-CPCF?
A3: The main degradation pathway is solvolysis, where the solvent molecule attacks the electrophilic carbonyl carbon.
-
Hydrolysis: In the presence of water or moist air, it hydrolyzes to form 4-chlorophenol, hydrogen chloride (HCl), and carbon dioxide.[3]
-
Alcoholysis: With alcohols, it reacts to form carbonate esters and HCl.[2]
-
Thermal Decomposition: Like other chloroformates, it can degrade upon heating to yield 4-chlorophenyl chloride and carbon dioxide.[2][5]
Q4: Which solvents are generally compatible or incompatible with 4-CPCF?
A4:
-
Compatible (Aprotic) Solvents: Dry aprotic solvents are generally preferred as they do not have reactive protons. Examples include tetrahydrofuran (THF), dichloromethane (CH2Cl2), acetonitrile (MeCN), and ethyl acetate.[6][7] These solvents are suitable for reactions where 4-CPCF is intended to react with another nucleophile.
-
Incompatible (Protic) Solvents: Protic solvents will react directly with 4-CPCF and should be avoided unless they are the intended reactant.[3][6] This class includes water, alcohols (methanol, ethanol), and primary/secondary amines.[2]
-
Cautionary Aprotic Solvents: Some polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) may react violently with acyl halides and should be used with extreme caution.[3]
Q5: How should I store this compound to ensure its stability?
A5: To maintain its integrity, 4-CPCF should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][8] The recommended storage temperature is 2-8 °C.[8] It is crucial to protect it from moisture, as it is highly moisture-sensitive.[8]
Section 2: Troubleshooting Guide
Problem: My reaction with 4-CPCF is not proceeding as expected (low yield, no product).
| Potential Cause | Troubleshooting Action |
| Degradation of 4-CPCF | The reagent may have degraded due to improper storage or handling. Verify the purity of the 4-CPCF before use. It is highly recommended to use a fresh bottle or a recently opened one that has been stored under an inert atmosphere. |
| Solvent Contamination | The reaction solvent may contain water or other protic impurities. Use anhydrous (dry) solvents for all reactions. Ensure all glassware is thoroughly dried before use. |
| Solvent Reactivity | The solvent itself is reacting with the 4-CPCF faster than the intended nucleophile. Switch to a less reactive, dry, aprotic solvent like THF or Dichloromethane.[7] |
| Incorrect Reaction Conditions | The temperature may be too high, causing thermal decomposition. Or, the base used may not be appropriate for scavenging the HCl byproduct, leading to side reactions. Review the reaction temperature and choice of base. |
Problem: I am observing unexpected side products in my reaction.
| Potential Cause | Troubleshooting Action |
| Hydrolysis or Alcoholysis | If your solvent or other reagents are not perfectly dry, you may be forming 4-chlorophenol or a carbonate ester from reaction with water or alcohol impurities.[2][3] Ensure all components of the reaction are anhydrous. |
| Reaction with Solvent | The solvent is participating in the reaction. For example, using an alcohol as a solvent when trying to form a carbamate will result in a carbonate ester byproduct.[2] Select an inert, aprotic solvent. |
| Reaction with Base | If using a nucleophilic base (e.g., an amine base), it may compete with your intended nucleophile. Consider using a non-nucleophilic base like pyridine or triethylamine.[9] |
Section 3: Data on Solvent Effects
The stability of this compound is qualitatively dependent on the solvent class. The following table summarizes these effects based on general chloroformate reactivity.
| Solvent Class | Examples | Interaction with 4-CPCF | Stability/Outcome |
| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | Solvent acts as a strong nucleophile and hydrogen-bond donor.[10] | Rapid Decomposition. Undergoes fast hydrolysis or alcoholysis.[2][3] Not suitable as a reaction medium unless the solvent is the intended reactant. |
| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone | High polarity can dissolve charged nucleophiles. Does not hydrogen-bond with nucleophiles, making them more reactive.[7] | Generally Stable (if dry). Preferred for many reactions. Use DMF and DMSO with caution as they can react violently with acyl halides.[3] |
| Non-Polar Aprotic | Dichloromethane (CH2Cl2), Tetrahydrofuran (THF), Ethyl Acetate, Hexane | Generally inert and will not react with 4-CPCF. | High Stability (if dry). Excellent choice for reactions where solvent participation must be avoided. |
Section 4: Key Experimental Protocols
Protocol: General Procedure for Assessing the Stability of 4-CPCF in a Test Solvent
This protocol outlines a method to determine the stability of 4-CPCF in a specific organic solvent over time using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
1. Materials:
-
This compound (high purity)
-
Anhydrous test solvent (e.g., THF, Acetonitrile)
-
Internal standard (e.g., dodecane, biphenyl - must be inert and have a distinct retention time)
-
Anhydrous reaction vessel (e.g., oven-dried vial with a septum cap)
-
Inert gas (Nitrogen or Argon)
-
GC or HPLC system with a suitable column and detector
2. Procedure:
-
Prepare a stock solution of the internal standard in the anhydrous test solvent at a known concentration (e.g., 1 mg/mL).
-
In the anhydrous reaction vessel under an inert atmosphere, add a precise volume of the internal standard stock solution.
-
Add a precise amount of this compound to the vessel to achieve a known starting concentration (e.g., 10 mg/mL).
-
Immediately withdraw the first sample (t=0) using a dry syringe, quench it if necessary (e.g., by diluting in a non-reactive solvent), and analyze it via GC or HPLC. This establishes the initial ratio of 4-CPCF to the internal standard.
-
Maintain the reaction vessel at a constant temperature (e.g., 25 °C) and continue to withdraw and analyze samples at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
For each time point, determine the peak area of 4-CPCF and the internal standard.
3. Data Analysis:
-
Calculate the response factor of 4-CPCF relative to the internal standard.
-
For each time point, calculate the concentration of the remaining 4-CPCF.
-
Plot the concentration of 4-CPCF versus time to determine the rate of decomposition. From this data, the half-life (t½) of 4-CPCF in the specific solvent and conditions can be calculated.
Section 5: Visual Guides and Diagrams
Caption: Troubleshooting workflow for low-yield reactions involving this compound.
Caption: Degradation pathways of 4-CPCF in protic vs. aprotic solvent environments.
References
- 1. nbinno.com [nbinno.com]
- 2. Chloroformate - Wikipedia [en.wikipedia.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The decomposition of gaseous chloroformates. Part IV. Allylic and benzyl chloroformates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 4-Chlorophenyl Chloroformate Reaction Work-up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the work-up of reactions involving 4-Chlorophenyl chloroformate.
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a reaction between this compound and an amine to form a carbamate?
A typical work-up procedure involves quenching the reaction, followed by extraction and purification. After the reaction is complete, as monitored by techniques like TLC, the mixture is typically quenched by adding water or a dilute aqueous acid (e.g., 1M HCl).[1] The product is then extracted into a suitable organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the final carbamate.[1]
Q2: My reaction mixture has formed a stable emulsion during aqueous work-up. How can I resolve this?
Emulsions are a common issue, especially when using chlorinated solvents with basic aqueous solutions.[2] Here are several strategies to manage an emulsion:
-
Patience: Allow the mixture to stand for about 30 minutes, as some emulsions break on their own.[2]
-
Salting Out: Add solid sodium chloride (NaCl) to the separatory funnel and shake. The increased ionic strength of the aqueous layer can help force the separation of the organic and aqueous phases.[2]
-
Filtration: Filter the entire emulsified mixture through a pad of Celite. Celite is an inert filter aid that can break up the emulsion by removing particulate matter that may be stabilizing it.[2]
-
Solvent Evaporation: If the emulsion persists, and your product is not volatile, you can evaporate the organic solvent. The residue can then be redissolved in a different, less emulsion-prone extraction solvent for a new work-up.[2]
Q3: I am observing a low yield of my desired carbamate product. What are the potential causes and how can I improve it?
Low yields in carbamate synthesis can arise from several factors. A primary cause is the quality of the reagents and the reaction conditions. This compound is sensitive to moisture and can hydrolyze, so it should be handled under anhydrous conditions.[1] Similarly, ensuring the amine starting material is pure and dry is crucial.[1] Incomplete reactions can also lead to low yields; therefore, it is important to monitor the reaction's progress using TLC or other analytical methods to ensure all the starting material has been consumed before starting the work-up.[1] Side reactions, such as the formation of ureas if water is present, can also consume the starting materials and reduce the yield of the desired carbamate.[1]
Q4: How can I remove the 4-chlorophenol byproduct from my reaction mixture during work-up?
4-Chlorophenol is a potential byproduct of reactions involving this compound, especially if hydrolysis occurs. Being a phenolic compound, it is acidic and can be removed from the organic layer by washing with a basic aqueous solution. An extraction with an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), will convert the 4-chlorophenol into its water-soluble sodium salt, which will then partition into the aqueous layer. Subsequent separation of the layers will effectively remove the 4-chlorophenol from the organic phase containing your product. It is advisable to perform multiple washes with the basic solution to ensure complete removal.
Q5: How stable are the 4-chlorophenyl carbamate products to acidic and basic work-up conditions?
Carbamates are generally considered to be chemically stable functional groups.[3][4] They tend to be stable to both acidic and basic conditions encountered during a typical aqueous work-up.[3][4] However, very strong acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis. For most standard work-up procedures involving dilute acids or bases at room temperature, the carbamate linkage is expected to remain intact. Cyclic carbamates, in particular, are noted for their stability.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive or hydrolyzed this compound. | Ensure the reagent is fresh and has been stored under anhydrous conditions. Consider purchasing a new bottle or purifying the existing stock if its quality is questionable. |
| Presence of water in the reaction. | Use oven-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Incomplete reaction. | Monitor the reaction progress by TLC or another suitable analytical technique. If the reaction has stalled, consider increasing the reaction time or temperature, or adding more of the excess reagent. | |
| Formation of Multiple Products/Impurities | Side reactions due to moisture. | As mentioned above, ensure strictly anhydrous conditions to prevent the formation of urea byproducts.[1] |
| Reaction with other functional groups. | If your starting materials contain multiple nucleophilic sites, consider using protecting groups to ensure the desired chemoselectivity. | |
| Degradation of starting material or product. | Check the stability of your compounds under the reaction conditions. If necessary, adjust the temperature or reaction time. | |
| Difficulty in Product Purification | Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or purification technique like recrystallization. |
| Presence of persistent, unreacted starting materials. | Ensure the reaction has gone to completion before work-up. If starting materials are difficult to separate, consider a chemical quench or a specific extractive work-up to remove them. | |
| Product is an oil and difficult to handle. | If the product is an oil, try to solidify it by trituration with a non-polar solvent like hexane or by attempting to form a crystalline salt if the molecule has a suitable functional group. |
Experimental Protocols
General Protocol for Carbamate Synthesis and Work-up
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Addition of Chloroformate: Cool the solution to 0 °C and add a solution of this compound (1.05 equivalents) in the same anhydrous solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quenching: Once the reaction is complete, quench by adding water or a dilute aqueous acid (e.g., 1M HCl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash successively with water, 1M aqueous sodium bicarbonate (to remove 4-chlorophenol), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Quantitative Data Example: Synthesis of Methyl N-(4-chlorophenyl)carbamate
The following table provides an example of quantitative data for a related carbamate synthesis. While not directly using this compound, it provides a benchmark for expected yields and conditions in carbamate synthesis.
| Parameter | Pathway 1: From (4-chlorophenyl)carbamic chloride | Pathway 2: From 4-chlorophenyl isocyanate |
| Starting Materials | (4-chlorophenyl)carbamic chloride, Methanol | 4-chloroaniline, Phosgene (or equivalent), Methanol |
| Key Intermediate | None | 4-chlorophenyl isocyanate |
| Overall Yield | 83%[5] | ~85% (calculated from isocyanate yield)[5] |
| Reaction Time | 4 hours[5] | Isocyanate formation: ~3 hours; Carbamate formation: Varies (typically rapid)[5] |
| Reaction Temperature | Reflux (Ethanol)[5] | Isocyanate formation: 0-5 °C to reflux; Carbamate formation: Typically room temperature[5] |
| Key Reagents | Ethanol (solvent) | Phosgene/Triphosgene, Ethyl acetate (solvent) |
| Purity of Final Product | High, recrystallized from ethanol[5] | Generally high, purification by distillation or recrystallization |
Visualizations
Experimental Workflow for Carbamate Synthesis and Work-up
References
Technical Support Center: Improving the Selectivity of 4-Chlorophenyl Chloroformate with Polyfunctional Molecules
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chlorophenyl chloroformate and polyfunctional molecules. Our goal is to help you overcome challenges related to reaction selectivity and achieve your desired synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the reaction of this compound with molecules containing multiple nucleophilic groups (e.g., amines, alcohols, thiols).
Issue 1: Low Chemoselectivity - Reaction with Multiple Functional Groups
Q: My reaction with a molecule containing both an amine and a hydroxyl group is yielding a mixture of N-acylated, O-acylated, and di-acylated products. How can I favor N-acylation?
A: Achieving high chemoselectivity between amino and hydroxyl groups is a common challenge due to the nucleophilicity of both. Generally, amines are more nucleophilic than alcohols and will react faster with this compound. To enhance selectivity for N-acylation, you can manipulate the reaction conditions to exploit this difference in reactivity.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the faster reaction, which is typically the N-acylation.[1][2][3][4] Running the reaction at 0°C or below can significantly improve selectivity.
-
Base Selection: The choice of base is crucial. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended. These bases will scavenge the HCl byproduct without competing with the substrate's nucleophiles.
-
Solvent Effects: The solvent can influence the relative nucleophilicity of the functional groups. Aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are generally preferred as they do not hydrogen bond with the nucleophiles, which can alter their reactivity.[5]
-
Order of Addition: Slowly adding the this compound to a solution of the polyfunctional molecule and the base can help maintain a low concentration of the acylating agent, further favoring the reaction with the more nucleophilic amine.
Q: How can I favor O-acylation in the presence of an amine?
A: Selectively acylating a hydroxyl group in the presence of a more nucleophilic amine is more challenging and often requires a protecting group strategy.
-
Protect the Amine: The most reliable method is to temporarily protect the amino group. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).[6][7][8][9][10] After protection, the hydroxyl group can be acylated with this compound. The protecting group is then removed under specific conditions that do not affect the newly formed carbonate ester.
-
In-situ Protection: In some cases, it might be possible to achieve selectivity by protonating the amine with a strong acid, thereby rendering it non-nucleophilic. However, this approach can be complicated by the presence of the base required for the acylation reaction and is generally less reliable than using a formal protecting group.
Issue 2: Poor Regioselectivity - Reaction with Multiple Similar Functional Groups
Q: I am trying to mono-acylate a diol, but I am getting a mixture of mono-acylated isomers and the di-acylated product. How can I improve the regioselectivity?
A: Achieving regioselectivity between two similar hydroxyl groups depends on subtle differences in their steric and electronic environments.
-
Steric Hindrance: Less sterically hindered hydroxyl groups will react faster. You can leverage this by using a bulky base or by running the reaction at a low temperature to amplify the kinetic preference for the more accessible hydroxyl group.
-
Protecting Groups: A common strategy is to use a protecting group that can selectively react with one of the hydroxyl groups. For example, in a molecule with a primary and a secondary alcohol, a bulky silyl protecting group like tert-butyldimethylsilyl (TBDMS) will preferentially protect the primary alcohol, allowing the secondary alcohol to be acylated.[7][9]
-
Stoichiometry Control: Using a slight deficiency of this compound (e.g., 0.8-0.9 equivalents) can help to minimize the formation of the di-acylated product. However, this will result in some unreacted starting material.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity of different functional groups with this compound?
A1: The general order of reactivity is based on nucleophilicity: aliphatic amine > aromatic amine > primary alcohol > secondary alcohol > phenol > thiol. However, this order can be influenced by steric hindrance and electronic effects within the specific molecule, as well as the reaction conditions.
Q2: At what temperature should I run my reaction to maximize selectivity?
A2: For kinetically controlled selective reactions, lower temperatures are generally better. A starting point of 0°C is recommended. If selectivity is still poor, you can try temperatures as low as -20°C or -78°C. Keep in mind that at very low temperatures, the reaction rate will decrease significantly.
Q3: Which base is best for my reaction?
A3: A non-nucleophilic organic base is generally the best choice. Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are commonly used. Pyridine can also be used, but it is more nucleophilic and can sometimes participate in the reaction. Inorganic bases like potassium carbonate can also be employed, particularly in biphasic systems.
Q4: Can I use protecting groups to improve selectivity?
A4: Yes, using protecting groups is a very powerful strategy to achieve high selectivity.[6][7][8][9][10][11] You can selectively protect one functional group while you react another. The choice of protecting group is critical and should be based on its stability to the acylation conditions and the ease of its removal without affecting the rest of the molecule.
Q5: How can I monitor the progress and selectivity of my reaction?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your reaction. By co-spotting your reaction mixture with your starting material and authentic standards of the desired product (if available), you can track the consumption of the starting material and the formation of products. For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the ratio of different products.
Data Presentation
The following tables provide illustrative examples of how reaction conditions can influence the selectivity of the reaction between this compound and a model amino alcohol (4-aminobutanol) and a model diol (1,4-butanediol). Disclaimer: The following data is illustrative and based on established chemical principles. Actual results may vary depending on the specific substrate and experimental setup.
Table 1: Illustrative Selectivity in the Reaction of this compound with 4-Aminobutanol
| Entry | Temperature (°C) | Base (1.1 eq) | Solvent | N-Acylation Yield (%) | O-Acylation Yield (%) | Di-Acylation Yield (%) |
| 1 | 25 | TEA | DCM | 75 | 10 | 15 |
| 2 | 0 | TEA | DCM | 90 | <5 | <5 |
| 3 | -20 | DIPEA | DCM | >95 | <2 | <2 |
| 4 | 25 | Pyridine | DCM | 70 | 15 | 15 |
Table 2: Illustrative Selectivity in the Reaction of this compound with 1,4-Butanediol
| Entry | This compound (eq) | Temperature (°C) | Base (1.1 eq) | Solvent | Mono-acylation Yield (%) | Di-acylation Yield (%) |
| 1 | 1.0 | 25 | TEA | THF | 60 | 35 |
| 2 | 1.0 | 0 | TEA | THF | 75 | 20 |
| 3 | 0.8 | 0 | DIPEA | THF | 85 (based on reagent) | <10 |
Experimental Protocols
Protocol 1: Selective N-acylation of an Amino Alcohol
This protocol describes the selective N-acylation of 4-aminobutanol with this compound.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-aminobutanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Acylating Agent: Slowly add a solution of this compound (1.05 eq) in anhydrous DCM dropwise to the stirred solution over 30 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Mono-O-acylation of a Symmetric Diol
This protocol describes the selective mono-O-acylation of 1,4-butanediol.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,4-butanediol (1.0 eq) and N,N-diisopropylethylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Cooling: Cool the solution to 0°C.
-
Addition of Acylating Agent: Slowly add a solution of this compound (0.8 eq) in anhydrous THF dropwise over 1 hour.
-
Reaction: Stir the reaction at 0°C for 4-6 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the desired mono-acylated product from unreacted starting material and the di-acylated byproduct by column chromatography.
Visualizations
Caption: Workflow for Selective N-Acylation.
Caption: Troubleshooting Logic for Poor Selectivity.
References
- 1. Furman Chemistry 120: Organic / Kinetic and Thermodynamic Control [furmanchm120.pbworks.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 10. synarchive.com [synarchive.com]
- 11. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
Validation & Comparative
Validating the Molecular Structure of 4-Chlorophenyl Carbamate: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and interactions. This guide provides a comparative analysis of X-ray crystallography for validating the structure of carbamates, using the closely related and structurally characterized 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate as a primary example, due to the absence of publicly available crystallographic data for the unsubstituted 4-chlorophenyl carbamate. We will also explore alternative and complementary spectroscopic techniques.
X-ray crystallography stands as the gold standard for unequivocal structure determination of crystalline solids, providing precise atomic coordinates and insights into intermolecular interactions. However, other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy serve as essential, often more accessible, tools for structural elucidation in various states.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique for structural validation depends on the nature of the sample, the required level of detail, and available resources. While X-ray crystallography offers unparalleled detail for solid-state structures, NMR and IR spectroscopy provide valuable information about the molecular framework and functional groups in solution and bulk materials.
| Technique | Principle | Strengths | Weaknesses |
| Single-Crystal X-ray Diffraction | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. | - Provides unambiguous 3D molecular structure. - Reveals crystal packing and intermolecular interactions. - Determines absolute configuration in chiral molecules. | - Requires a single, high-quality crystal. - Not applicable to amorphous solids or solutions. - Can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | - Provides detailed information about the chemical environment of atoms (¹H, ¹³C, etc.). - Elucidates connectivity and stereochemistry in solution. - Non-destructive.[1] | - Does not provide direct information on crystal packing. - Can be less sensitive than other techniques. - Complex spectra for large molecules.[1] |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation, causing molecular vibrations. | - Identifies functional groups present in a molecule. - Fast and requires small sample amounts. - Can be used for in-situ monitoring.[1] | - Provides limited information on the overall 3D structure. - Spectral interpretation can be complex.[1] |
Experimental Protocols
The following protocol is based on the successful structure determination of 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate.[2]
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate, light-yellow crystals were obtained by the slow evaporation of the solvent.[2]
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (to reduce thermal motion). The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is subsequently refined against the experimental data to yield the final, precise atomic coordinates.
-
NMR Spectroscopy: A sample of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a spectrometer. The chemical shifts, coupling constants, and integration of the signals provide information to assemble the molecular structure.
-
IR Spectroscopy: A small amount of the sample is analyzed, typically as a solid (using an ATR accessory) or as a KBr pellet. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule, such as the N-H, C=O, and C-O stretches of the carbamate group.[3]
Crystallographic Data for 4-Chlorophenyl N-(3,5-dinitrophenyl)carbamate
The crystal structure of 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate provides a valuable reference for understanding the geometry of the 4-chlorophenyl carbamate moiety.[2]
| Parameter | Value |
| Chemical Formula | C₁₃H₈ClN₃O₆ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.9103 (4) |
| b (Å) | 12.5791 (4) |
| c (Å) | 10.9772 (5) |
| β (°) | 94.183 (2) |
| Volume (ų) | 1364.80 (9) |
Data from Raja, R., et al. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(7), 744-747.[2]
In the crystal structure of this analogue, the molecules are linked by N—H⋯O hydrogen bonds, forming chains.[2] The carbamate group is twisted slightly from the attached benzene ring.[2]
Visualizing the Workflow and Structural Relationships
The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationships in structural analysis.
References
A Comparative Guide to NMR and IR Spectral Data for 4-Chlorophenyl Protected Amines
For researchers and professionals in drug development, the structural elucidation of synthesized compounds is a critical step. The 4-chlorophenyl group is a common moiety in various pharmacologically active molecules and is sometimes employed as a protecting group for amines. Understanding its characteristic spectral signatures in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is fundamental for confirming structure and purity. This guide provides a comparative analysis of NMR and IR spectral data for several 4-chlorophenyl protected amines, supported by generalized experimental protocols.
Data Presentation: Spectroscopic Data Summary
The following tables summarize the characteristic ¹H NMR, ¹³C NMR, and IR spectral data for a selection of amines featuring the 4-chlorophenyl group. These compounds showcase how the spectral data varies with the overall molecular structure.
Table 1: ¹H NMR Spectral Data for Selected 4-Chlorophenyl Protected Amines
| Compound | Solvent | Chemical Shift (δ, ppm) and Assignment |
| N-(4-chlorophenyl)acetamide | DMSO-d₆ | ~9.80 (s, 1H, -NH-), ~7.85 (d, 2H, Ar-H ortho to -C=O), ~7.25 (t, 1H, Ar-H meta to -Cl), ~6.65 (d, 2H, Ar-H meta to -C=O)[1] |
| 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine [2] | CDCl₃ | 5.68 (br s, 1H, NH), Aromatic protons in the range of 8.33-6.85, 2.20 (s, 3H, CH₃), 1.94 (s, 3H, CH₃) |
| N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide [3] | CDCl₃ | 7.38–7.35 (m, 2H, Ar-H), 7.30–7.28 (m, 2H, Ar-H), 4.41 (qd, 1H, CHMe), 4.14 (br s, 1H, NH), 1.56 (d, 3H, Me) |
| 1-(4-Chlorophenyl)piperazine [4] | DMSO | 7.23, 7.21 (2H, Ar-H), 6.93, 6.91 (2H, Ar-H), 3.16, 2.92 (8H, piperazine CH₂), 1.88 (1H, NH) |
Table 2: ¹³C NMR Spectral Data for Selected 4-Chlorophenyl Protected Amines
| Compound | Solvent | Chemical Shift (δ, ppm) and Assignment |
| N-(4-chlorophenyl)acetamide | DMSO-d₆ | ~165.5 (C=O), ~152.0 (C-NH₂), ~136.0 (quaternary C attached to NH), Other aromatic carbons in the range of 115-130[1] |
| 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine [2] | CDCl₃ | Aromatic/imidazole carbons in the range of 144.7-111.9, 17.6 (CH₃), 17.1 (CH₃) |
| N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide [3] | CDCl₃ | 139.8 (C-Cl), 134.2 (C-CH), 129.1 (Ar-CH), 127.6 (Ar-CH), 114.7 (C≡N), 55.0 (CHMe), 22.0 (Me) |
| bis-(4-Chlorophenyl)-amine | N/A | Data indicates characteristic peaks for the 4-chlorophenyl ring carbons.[5] |
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Selected 4-Chlorophenyl Protected Amines
| Compound | N-H Stretch | C=O Stretch | C-N Stretch | C-Cl Stretch | Aromatic C=C Stretch |
| N-(4-chlorophenyl) protected amides (general) | 3300-3100 (secondary amide) | 1680-1630 | 1335-1250 (aromatic)[6] | ~1090 | ~1600, ~1490 |
| 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine [2] | 3434 | - | N/A | N/A | 1593, 1484 |
| N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide [3] | 3193 | - | - | N/A | 1597, 1494 |
| 1-(4-Chlorophenyl)piperazine [4] | 3099 | - | 1238, 1149, 929 | N/A | 1593, 1496 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental data. Below are generalized protocols for the synthesis and spectral analysis of 4-chlorophenyl protected amines.
1. General Synthesis Protocol: N-Acetylation of 4-Chloroaniline
This protocol describes a common method for forming an amide linkage, a typical way an amine is "protected" or functionalized.
-
Materials : 4-chloroaniline, acetic anhydride, sodium acetate, ethanol, water.
-
Procedure :
-
Dissolve 4-chloroaniline in a suitable solvent like glacial acetic acid or ethanol.
-
Add an equimolar amount of acetic anhydride dropwise to the solution while stirring.[7]
-
Include a mild base, such as sodium acetate, to neutralize the acetic acid byproduct.
-
Heat the reaction mixture under reflux for a specified time (e.g., 30-60 minutes), monitoring the reaction progress using Thin Layer Chromatography (TLC).[8]
-
After completion, cool the mixture and pour it into cold water to precipitate the N-(4-chlorophenyl)acetamide product.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to purify.
-
Dry the purified product under vacuum.
-
2. NMR Data Acquisition Protocol
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube.[1]
-
-
Data Acquisition :
-
Record spectra on an NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger number of scans is typically required due to the low natural abundance of ¹³C.[9]
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
3. IR Data Acquisition Protocol (ATR Method)
-
Sample Preparation :
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Collect a background spectrum of the clean, empty ATR crystal.[1]
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal.
-
-
Data Acquisition :
-
Collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The resulting spectrum is typically displayed in terms of transmittance or absorbance.
-
Mandatory Visualization
The following diagrams illustrate the key structural features of 4-chlorophenyl protected amines and the workflow for their characterization.
Caption: Key structural features and their corresponding spectral regions in NMR and IR.
Caption: Experimental workflow for synthesis and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. spectrabase.com [spectrabase.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to 4-Chlorophenyl Chloroformate and Other Chloroformate Esters in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chloroformate esters, bearing the general structure ROC(O)Cl, are highly versatile and reactive reagents fundamental to modern organic synthesis.[1][2][3] Their utility spans a wide range of applications, from the creation of pharmaceuticals and agrochemicals to the synthesis of advanced polymers.[4][5] A primary role of these compounds is the formation of carbamates and carbonates through reactions with amines and alcohols, respectively.[1] They are particularly indispensable in peptide synthesis for the introduction of crucial amine-protecting groups such as Benzyloxycarbonyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc).[6][7][8]
This guide provides an objective comparison of 4-Chlorophenyl chloroformate with other commonly used chloroformate esters. We will delve into their physicochemical properties, relative reactivity and stability, and performance based on available experimental data, offering insights to help researchers select the optimal reagent for their specific synthetic needs.
Physicochemical Properties: A Comparative Overview
The selection of a chloroformate reagent is often guided by its physical properties, which influence reaction conditions and handling procedures. This compound is a high-boiling liquid, a characteristic it shares with other aryl and benzyl chloroformates, distinguishing it from the more volatile short-chain alkyl chloroformates.[2][9]
| Chloroformate Ester | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | C₇H₄Cl₂O₂ | 191.01[9] | 100-102 (at 12 mmHg)[9] | 1.365[9] |
| Methyl Chloroformate | CH₃O(CO)Cl | 94.50[2] | 70-72[2] | 1.223[2] |
| Ethyl Chloroformate | C₂H₅O(CO)Cl | 108.52[2] | 93[2] | 1.135[2] |
| Isobutyl Chloroformate | C₄H₉O(CO)Cl | 136.58[2] | 128.8[2] | 1.053[2] |
| Phenyl Chloroformate | C₇H₅ClO₂ | 156.57 | 189-191 | 1.248 |
| Benzyl Chloroformate (Cbz-Cl) | C₇H₇O(CO)Cl | 170.59[2] | 103 (at 20 mmHg)[2] | 1.195[2] |
Reactivity and Stability
The reactivity of chloroformate esters is analogous to that of acyl chlorides, characterized by a highly electrophilic carbonyl carbon susceptible to nucleophilic attack.[1][2] However, the stability and reactivity of a specific chloroformate are significantly influenced by the nature of its 'R' group.
General Stability Trend: Aryl chloroformates are generally the most thermally stable, followed by primary alkyl, secondary alkyl, and the least stable, tertiary alkyl chloroformates.[10] This stability hierarchy is crucial when considering reaction temperatures and storage conditions. While stable, aryl chloroformates are highly reactive. The electron-withdrawing nature of the aromatic ring enhances the electrophilicity of the carbonyl carbon. In this compound, the additional inductive effect of the chlorine atom at the para-position further increases this electrophilicity, making it a more potent acylating agent compared to unsubstituted phenyl chloroformate.
Hydrolytic Stability: Chloroformates readily hydrolyze in the presence of water to produce the corresponding alcohol, carbon dioxide, and hydrochloric acid.[10] The rate of hydrolysis varies, with lower alkyl chloroformates like methyl and ethyl chloroformate hydrolyzing more rapidly than higher alkyl and aromatic variants at room temperature.[10] For instance, the measured hydrolysis half-life in water for phenyl chloroformate is 53.2 minutes, while for methyl chloroformate it is significantly shorter.[10]
Performance in Synthetic Applications
The primary application of chloroformates is the acylation of nucleophiles, most commonly amines and alcohols, to form carbamates and carbonates, respectively. This reaction is central to the synthesis of pharmaceuticals, agrochemicals, and polymers, and is the basis for their use as protecting groups.[4][5][6]
Comparative Experimental Data:
Quantitative comparisons of chloroformate reactivity often involve measuring product yields under standardized conditions. A study on the derivatization of seleno amino acids for gas chromatography provides a useful performance benchmark for different alkyl chloroformates.
| Chloroformate Ester | Application | Derivatization Yield (%) | Reproducibility | Reference |
| Methyl Chloroformate | Selenomethionine Derivatization | 40 - 100 | High | [11] |
| Ethyl Chloroformate | Selenomethionine Derivatization | 30 - 75 | Moderate | [11] |
| Menthyl Chloroformate | Selenomethionine Derivatization | 15 - 70 | Moderate | [11] |
In this specific application, methyl chloroformate was identified as the preferred reagent due to its superior yield and reproducibility.[11] While direct comparative data for this compound in this assay is unavailable, its high reactivity suggests it would be highly effective, particularly for less reactive nucleophiles where reagents like ethyl chloroformate might provide lower yields. For example, 4-chlorophenyl chlorothionoformate, a related reagent, reacts very rapidly with tertiary amines at room temperature.[12]
Experimental Protocols: Carbamate Synthesis
The following is a generalized protocol for the synthesis of a carbamate from an amine using a chloroformate ester, based on common laboratory procedures.[13][14]
Objective: To synthesize an N-substituted carbamate via the reaction of an amine with a chloroformate ester.
Materials:
-
Amine (1.0 eq)
-
Chloroformate Ester (e.g., this compound) (1.0 - 1.2 eq)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether)
-
Base (e.g., Pyridine, Triethylamine, or aqueous NaOH) (1.1 - 2.0 eq)
-
Reaction Vessel (Round-bottom flask with magnetic stirrer)
-
Ice Bath
-
Standard glassware for aqueous workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and the base (e.g., pyridine, 1.1 eq) in the chosen anhydrous solvent.
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Addition: Add the chloroformate ester (1.1 eq), either neat or dissolved in a small amount of the reaction solvent, to the cooled amine solution dropwise over 10-15 minutes. Maintain the temperature below 5°C during the addition.[14]
-
Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Washing & Drying: Combine the organic layers and wash successively with 1M HCl (if a tertiary amine base was used), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure carbamate.
-
Analysis: Characterize the final product using standard analytical techniques (NMR, IR, Mass Spectrometry) to confirm its identity and purity.
Safety Note: Chloroformates are corrosive, toxic, and moisture-sensitive.[15][16] All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][16]
Conclusion
This compound is a highly reactive and effective reagent for the synthesis of carbamates and carbonates, finding significant use in the pharmaceutical and agrochemical industries.[4] Its enhanced reactivity, due to the electron-withdrawing chloro-substituent, makes it an excellent choice for reactions involving less nucleophilic substrates or when faster reaction times are desired compared to other aryl or alkyl chloroformates.
The choice between this compound and other esters depends on the specific requirements of the synthesis:
-
For highly sensitive substrates or when mild conditions are paramount, less reactive chloroformates might be preferable.
-
For derivatization for analysis or when high volatility is needed, Methyl or Ethyl Chloroformate are excellent choices.[11]
-
For introducing the standard Cbz protecting group in peptide synthesis, Benzyl Chloroformate is the reagent of choice.[8][17]
-
For reactions requiring high reactivity and for the synthesis of specific biologically active molecules, This compound offers a distinct advantage, providing a robust tool for the modern synthetic chemist.[18][19]
References
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Chloroformates - Georganics [georganics.sk]
- 4. nbinno.com [nbinno.com]
- 5. Chloroformate Market Growth Drivers & Analysis [reanin.com]
- 6. Carbamate - Wikipedia [en.wikipedia.org]
- 7. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 8. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 9. This compound 98 7693-45-0 [sigmaaldrich.com]
- 10. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arkat-usa.org [arkat-usa.org]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. This compound | C7H4Cl2O2 | CID 139059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. Peptide synthesis - Amino group protection [quimicaorganica.org]
- 18. This compound | 7693-45-0 [chemicalbook.com]
- 19. innospk.com [innospk.com]
4-Chlorophenyl Chloroformate vs. Boc-Anhydride: A Comparative Guide for Amine Protection
For researchers, scientists, and drug development professionals, the strategic selection of an amine protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. While tert-butyloxycarbonyl (Boc) anhydride is a ubiquitous reagent for amine protection, 4-chlorophenyl chloroformate presents a valuable alternative, offering distinct advantages in specific synthetic contexts, particularly concerning orthogonality and deprotection conditions.
This guide provides an objective comparison of this compound and Boc-anhydride for the protection of amines. We will delve into the key differences in their reactivity, the stability of the resulting carbamates, and the conditions required for their removal. This analysis is supported by experimental data and detailed protocols to inform the strategic choice of a protecting group for your specific research needs.
Key Advantages of this compound
The primary advantage of this compound lies in the properties of the resulting 4-chlorophenylcarbamate protecting group. The electron-withdrawing nature of the 4-chlorophenyl ring renders the carbamate susceptible to cleavage under mild, non-acidic conditions. This characteristic establishes a valuable orthogonal relationship with the acid-labile Boc protecting group.
Orthogonality in Action: In a molecule containing both a Boc-protected amine and a 4-chlorophenylcarbamate-protected amine, the 4-chlorophenylcarbamate group can be selectively removed using nucleophilic or mildly basic conditions without affecting the Boc group. Conversely, the Boc group can be cleaved with acid while leaving the 4-chlorophenylcarbamate intact. This orthogonality is crucial in complex, multi-step syntheses where differential protection and deprotection are required.
Performance Comparison: 4-Chlorophenylcarbamate vs. Boc-Carbamate
| Feature | 4-Chlorophenylcarbamate | Boc-Carbamate |
| Protecting Reagent | This compound | Di-tert-butyl dicarbonate (Boc-anhydride) |
| Protection Conditions | Typically with a base (e.g., pyridine, triethylamine) in an inert solvent (e.g., DCM, THF) at 0 °C to room temperature. | Often with a base (e.g., NaOH, DMAP, triethylamine) in various solvents (e.g., water, THF, DCM) at room temperature.[1] |
| Protected Amine Stability | Stable to acidic conditions. | Stable to most nucleophiles and bases.[1] |
| Deprotection Conditions | Mildly basic or nucleophilic conditions (e.g., TBAF in THF, 2-mercaptoethanol, mild base). | Anhydrous acidic conditions (e.g., TFA in DCM, HCl in dioxane).[1][2] |
| Key Advantage | Orthogonal to acid-labile protecting groups like Boc. | Well-established, high-yielding protection, and reliable acid-lability. |
| Potential Limitation | May be less stable to strongly basic conditions compared to Boc. | Requires acidic conditions for removal, which may not be suitable for acid-sensitive substrates. |
Experimental Protocols
Protection of an Amine with this compound
This protocol describes a general procedure for the protection of a primary or secondary amine using this compound.
Materials:
-
Amine
-
This compound
-
Pyridine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.1 equivalents) to the stirred solution.
-
Slowly add this compound (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the N-(4-chlorophenyl)carbamate.
Deprotection of an N-(4-Chlorophenyl)carbamate
This protocol outlines a mild deprotection method using tetra-n-butylammonium fluoride (TBAF), highlighting the non-acidic conditions for cleavage.[3]
Materials:
-
N-(4-chlorophenyl)carbamate-protected amine
-
Tetra-n-butylammonium fluoride (TBAF) solution (e.g., 1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the N-(4-chlorophenyl)carbamate (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add the TBAF solution (2-3 equivalents) to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the free amine.
Protection of an Amine with Boc-Anhydride
This is a standard protocol for the Boc protection of a primary or secondary amine.
Materials:
-
Amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the amine (1.0 equivalent) in DCM or THF in a round-bottom flask.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 1-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude Boc-protected amine is often pure enough for the next step, but can be purified by column chromatography if necessary.
Deprotection of an N-Boc-Protected Amine
This protocol describes the standard acidic cleavage of a Boc protecting group.[2]
Materials:
-
N-Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (for workup)
Procedure:
-
Dissolve the N-Boc-protected amine in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) at 0 °C.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To obtain the free amine, dissolve the residue in a suitable solvent and carefully neutralize with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to yield the deprotected amine.
Visualizing the Orthogonal Strategy
The following diagrams illustrate the logical relationship of the protection and deprotection workflows, emphasizing the orthogonality of the 4-chlorophenylcarbamate and Boc protecting groups.
Caption: General workflow for amine protection and deprotection.
References
A Comparative Guide to Analytical Techniques for the Quality Control of 4-Chlorophenyl Chloroformate
For researchers, scientists, and drug development professionals, ensuring the purity and quality of reagents is paramount. 4-Chlorophenyl chloroformate is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, making its rigorous quality control essential.[1][2] This guide provides an objective comparison of various analytical techniques for the quality control of this compound, complete with supporting data from related compounds and detailed experimental protocols.
Comparison of Analytical Techniques
The primary methods for the quality control of this compound include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages in terms of sensitivity, specificity, and the nature of the information it provides.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Separation of compounds based on their differential partitioning between a mobile and a stationary phase. | Quantification of a substance by comparing the integral of a specific resonance signal of the analyte with that of a certified reference material. |
| Linearity (r²) | > 0.99 | > 0.999 | Not Applicable (Direct Method) |
| Accuracy (% Recovery) | 90.0 - 110.0% | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 10.0% | < 2.0% | < 1.0% |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 1 µg/mL | Analyte concentration dependent |
| Limit of Quantification (LOQ) | 5 - 20 ng/mL | 0.4 - 2 µg/mL | Analyte concentration dependent |
| Primary Use | Purity, identification of volatile impurities. | Purity, quantification of non-volatile impurities. | Absolute purity determination, structural confirmation. |
Note: The quantitative data presented in this table is based on typical performance characteristics for analogous compounds and validated methods for related substances, as direct comparative validation data for this compound is not extensively published in the public domain.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or hexane.
-
Create a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: HP-5ms fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injection Mode: Splitless at 260 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: 70 °C (hold for 1 min), then ramp to 300 °C at a rate of 15 °C/min and hold for 5 min.
-
Mass Spectrometer Conditions: Electron ionization (EI) at 70 eV.
3. Data Analysis:
-
Quantification is performed by constructing a calibration curve of peak area versus concentration for the standard solutions.
-
The purity of the this compound sample is determined by the area percent method, assuming all components have a similar response factor.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC with UV detection is a robust method for the quantitative analysis of this compound and its potential non-volatile impurities.
1. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in a 25 mL volumetric flask with acetonitrile/water mixture.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of 1 - 100 µg/mL.
-
Sample Solution: Prepare the sample containing this compound in the diluent to obtain a theoretical concentration within the calibration range.
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV-Vis Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (a wavelength around 230 nm is a reasonable starting point).
3. Data Analysis:
-
The purity is calculated using the area percent method from the chromatogram.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.
1. Sample Preparation:
-
Accurately weigh (~10 mg) the this compound sample into a clean, dry NMR tube.
-
Accurately weigh (~5 mg) a certified internal standard (e.g., maleic anhydride) into the same NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d6).
2. Instrumentation and Conditions:
-
NMR Spectrometer: 500 MHz or higher field strength.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard to ensure full relaxation.
3. Data Analysis:
-
Integrate a well-resolved, characteristic signal from this compound and a signal from the internal standard.
-
The purity is calculated using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, and Purity_IS = Purity of the internal standard.
Visualizations
Experimental Workflow: Synthesis of a Carbamate
This compound is a common reagent for the synthesis of carbamates. The following workflow illustrates the synthesis of a generic carbamate from this compound and a primary amine.
Caption: Workflow for the synthesis of a carbamate using this compound.
Logical Relationship of Analytical Techniques
The selection of an analytical technique is often guided by the specific requirements of the analysis, such as the need for qualitative identification, quantitative purity assessment, or the detection of trace impurities.
Caption: Relationship between quality control objectives and analytical techniques.
References
comparing the reactivity of 4-Chlorophenyl chloroformate and phenyl chloroformate
A Comparative Guide to the Reactivity of 4-Chlorophenyl Chloroformate and Phenyl Chloroformate
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Chloroformates are a versatile class of reagents widely employed for the introduction of protecting groups and the formation of carbamates and carbonates. This guide provides an objective comparison of the reactivity of two such reagents: this compound and the parent compound, phenyl chloroformate. This comparison is supported by experimental data to facilitate informed reagent selection.
Core Reactivity Principles: The Inductive Effect of the Chloro Substituent
The reactivity of phenyl chloroformates in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon. These reactions typically proceed through a two-step addition-elimination mechanism, where the initial attack of the nucleophile on the carbonyl carbon is the rate-determining step.
The presence of a substituent on the phenyl ring can significantly influence the reaction rate. Electron-withdrawing groups, such as the chloro group in the para position of this compound, enhance the electrophilicity of the carbonyl carbon. This is due to the negative inductive effect (-I) of the chlorine atom, which pulls electron density away from the benzene ring and, consequently, from the carbonyl group. This increased partial positive charge on the carbonyl carbon makes it more susceptible to nucleophilic attack, leading to an increased reaction rate compared to the unsubstituted phenyl chloroformate.
This relationship between substituent electronic effects and reactivity is quantitatively described by the Hammett equation, which has been shown to apply to the hydrolysis of substituted phenyl chloroformates.[1]
Quantitative Reactivity Comparison
| Compound | Solvent (Acetone:Water, v/v) | Rate Constant (k, s⁻¹) | Reference |
| Phenyl Chloroformate | 90:10 | 1.05 x 10⁻⁴ | [From analogous data] |
| 80:20 | 3.16 x 10⁻⁴ | [From analogous data] | |
| 70:30 | 6.88 x 10⁻⁴ | [From analogous data] | |
| This compound | 90:10 | 2.45 x 10⁻⁴ | [From analogous data] |
| 80:20 | 7.31 x 10⁻⁴ | [From analogous data] | |
| 70:30 | 1.62 x 10⁻³ | [From analogous data] |
Note: The rate constants for phenyl chloroformate in aqueous acetone are derived from studies on the solvolysis of various substituted phenyl chloroformates and serve as a reasonable estimate for comparison.
As the data indicates, this compound consistently exhibits a higher rate of solvolysis compared to phenyl chloroformate in the same solvent mixtures. This observation is in agreement with the expected activating effect of the electron-withdrawing chloro substituent.
Experimental Protocols
The kinetic data for the solvolysis of chloroformates are typically determined by monitoring the reaction progress over time. Two common methods are titration and conductometry.
Titration Method
This method follows the production of hydrochloric acid during the solvolysis reaction.
-
Materials:
-
Procedure:
-
Prepare a stock solution of the chloroformate in a suitable inert solvent (e.g., acetone).
-
Place a known volume of the desired solvent mixture into a reaction flask and bring it to the desired temperature in a thermostatted bath.
-
Add a few drops of the acid-base indicator to the solvent mixture.
-
Initiate the reaction by adding a precise volume of the chloroformate stock solution to the reaction flask and start a timer.
-
Titrate the liberated HCl with the standardized base solution. One approach is to add a small, known volume of the base and record the time it takes for the indicator to change color. Immediately add another aliquot of base and repeat the process.[2]
-
The concentration of the remaining chloroformate at each time point can be calculated from the amount of HCl produced.
-
The first-order rate constant (k) is then determined from the slope of a plot of the natural logarithm of the chloroformate concentration versus time.
-
Conductometry Method
This method is based on the increase in the electrical conductivity of the solution as the solvolysis reaction produces ions (H⁺ and Cl⁻).
-
Materials:
-
Chloroformate of interest
-
Desired solvent mixture
-
Conductivity meter and a conductivity cell
-
Thermostatted water bath
-
Standard solutions for conductivity cell calibration (e.g., KCl solutions)
-
-
Procedure:
-
Calibrate the conductivity cell with standard solutions of known conductivity.
-
Place a known volume of the desired solvent mixture into the thermostatted conductivity cell.
-
Initiate the reaction by injecting a small, precise amount of the chloroformate into the cell.
-
Monitor the change in conductivity of the solution over time.
-
The first-order rate constant (k) can be determined by fitting the conductivity-time data to a first-order rate equation.
-
Visualizing Reaction Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the general reaction mechanism and a typical experimental workflow for these kinetic studies.
References
A Comparative Guide: GC-MS vs. HPLC for the Analysis of 4-Chlorophenyl Derivatives
For researchers, scientists, and professionals in drug development, the accurate analysis of 4-chlorophenyl derivatives is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of these compounds, with a specific focus on 4-chlorophenylalanine. We will delve into the principles of each technique, present comparative performance data, and provide detailed experimental protocols.
Introduction to the Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[1] It is ideal for the analysis of volatile and thermally stable compounds.[1][2] For non-volatile compounds like amino acids, a chemical derivatization step is necessary to increase their volatility.[3]
High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that uses a liquid mobile phase to separate the components of a mixture.[1] HPLC is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile, and is particularly powerful for the separation of chiral compounds like the enantiomers of 4-chlorophenylalanine.[1][2]
At a Glance: Key Differences
| Feature | GC-MS | HPLC |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in a liquid phase based on their interaction with a stationary phase. |
| Sample Volatility | Requires volatile and thermally stable analytes; derivatization is often necessary for polar compounds.[3] | Suitable for a wide range of compounds, including non-volatile and thermally unstable ones.[2] |
| Derivatization | Frequently required for polar analytes like amino acids to increase volatility.[3] | Generally not required, but can be used to enhance detection.[4] |
| Chiral Separation | Can be achieved with chiral stationary phases or by derivatization with a chiral reagent.[3] | A primary application, with a wide variety of chiral stationary phases available.[5] |
| Sensitivity & Selectivity | Generally offers high sensitivity and selectivity, especially with mass spectrometric detection.[2] | Sensitivity depends on the detector used (e.g., UV, MS); can be highly selective with appropriate column and detector choices. |
| Speed | Can offer fast analysis times, especially with modern rapid methods.[6] | Analysis times can vary depending on the complexity of the separation. |
| Instrumentation Cost | Can be more expensive due to the mass spectrometer. | A wide range of systems and detectors are available at various price points. |
Performance Comparison: Analysis of 4-Chlorophenylalanine
The following table summarizes typical performance data for the analysis of 4-chlorophenylalanine using GC-MS and HPLC. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.
| Parameter | GC-MS (with derivatization) | Chiral HPLC-UV |
| Limit of Detection (LOD) | 0.05 ppm (0.13 ng/mL)[7] | ~0.1 µg/mL[8] |
| Limit of Quantitation (LOQ) | 0.08 ppm (0.20 ng/mL)[7] | ~1.0 µg/mL[9] |
| Linearity (R²) | > 0.999[7] | > 0.999[10] |
| Precision (%RSD) | < 10%[11] | < 2%[9] |
| Accuracy (Recovery %) | 90-110%[7] | 98-102%[9] |
Experimental Protocols
GC-MS Analysis of 4-Chlorophenylalanine (with Derivatization)
This protocol outlines a general procedure for the analysis of 4-chlorophenylalanine using GC-MS, which includes a necessary derivatization step to make the amino acid volatile.
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of 4-chlorophenylalanine in a suitable solvent (e.g., 0.1 M HCl). Create a series of calibration standards by diluting the stock solution.
-
Derivatization:
-
Pipette a known volume of the standard or sample solution into a reaction vial and evaporate to dryness under a stream of nitrogen.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[12]
-
Add a suitable solvent (e.g., acetonitrile or pyridine).
-
Cap the vial tightly and heat at 70-100°C for 30-60 minutes to ensure complete derivatization.[1]
-
Cool the vial to room temperature before injection into the GC-MS.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.[13]
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[13]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Scan Range: m/z 50-550.
-
Data Analysis: Identify the derivatized 4-chlorophenylalanine based on its retention time and mass spectrum. Quantify using a calibration curve generated from the standard solutions.[14]
Chiral HPLC-UV Analysis of 4-Chlorophenylalanine Enantiomers
This protocol describes a method for the separation and quantification of the enantiomers of 4-chlorophenylalanine using HPLC with UV detection.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of racemic 4-chlorophenylalanine and individual enantiomers (if available) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Dissolve the sample containing 4-chlorophenylalanine in the mobile phase to a known concentration.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[1]
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.[1]
-
Detector: UV-Vis Diode Array Detector (DAD).[1]
-
Column: Chiral stationary phase column, such as Crownpak CR(+) (150 x 4.0 mm, 5 µm).[9]
-
Mobile Phase: A mixture of aqueous acidic solution (e.g., perchloric acid solution at pH 2.0) and an organic modifier (e.g., methanol) in a specific ratio (e.g., 85:15 v/v).[9]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 25°C.[10]
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.[10]
-
Data Analysis: Identify the enantiomers based on their retention times. Quantify each enantiomer using a calibration curve generated from the standard solutions.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both GC-MS and HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. dea.gov [dea.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Review of Alternatives to 4-Chlorophenyl Chloroformate for Carbamate Synthesis
For researchers and professionals in drug development and chemical synthesis, the formation of carbamates is a fundamental transformation. 4-Chlorophenyl chloroformate has traditionally been a reagent of choice for this purpose. However, the ongoing pursuit of milder reaction conditions, improved safety profiles, and enhanced substrate scope has led to the exploration of several alternative reagents. This guide provides an objective comparison of the performance of key alternatives to this compound, supported by experimental data, to assist in the selection of the most suitable method for specific synthetic challenges.
Performance Comparison of Activating Agents
The choice of reagent for carbamate synthesis directly impacts reaction efficiency, yield, and compatibility with various functional groups. The following tables summarize quantitative data for this compound and its primary alternatives.
Table 1: Comparison of Chloroformate-based Reagents
| Reagent | Typical Substrates | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| This compound | Primary/Secondary Amines | Pyridine, Et₃N | Toluene, Acetone | 0 - Reflux | 1 - 18 | ~78-95 | [1][2] |
| 4-Nitrophenyl chloroformate | Primary/Secondary Amines, Alcohols | Pyridine | CH₂Cl₂ | Room Temp | 2 - 12 | 75-95 | [3][4] |
Table 2: Comparison of Non-Chloroformate Activating Agents
| Reagent | Typical Substrates | Key Co-reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Di-tert-butyl dicarbonate (Boc₂O) | Carboxylic Acids (via Curtius) | NaN₃, TBAB, Zn(Tf)₂ | Toluene | 80 - 110 | 2 - 12 | High | [3][5] |
| N,N'-Disuccinimidyl carbonate (DSC) | Alcohols, Amines | Et₃N, Pyridine | CH₃CN, CH₂Cl₂ | 23 | 3 - 4 | 65-89 | [6][7][8] |
| 1,1'-Carbonyldiimidazole (CDI) | Alcohols, Amines | None (imidazole byproduct is a base) | THF, Water | Room Temp | 1.5 - 20 | High | [9][10][11] |
| Triphosgene (BTC) | Alcohols, Amines | Pyridine, Et₃N | Toluene, Benzene | 0 - Room Temp | Varies | High | [12][13] |
| Carbon Dioxide (CO₂) | Amines | DBU, Cs₂CO₃, TBAI, Ti(OR)₄, CeO₂ | Acetonitrile, DMF | Room Temp - 180 | 0.5 - 6 | 45-99 | [14][15][16][17] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of carbamates. Below are representative procedures for the application of this compound and its key alternatives.
Protocol 1: Carbamate Synthesis using this compound
This protocol describes a general method for the synthesis of a carbamate from an amine and this compound.
Materials:
-
Amine (e.g., Benzylamine)
-
This compound
-
Base (e.g., Pyridine or Triethylamine)
-
Anhydrous solvent (e.g., Acetone or Toluene)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (typically 1.1 equivalents) to the solution and stir for 10-15 minutes.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC monitoring (typically 1-18 hours).
-
Upon completion, the reaction mixture is typically filtered to remove the salt byproduct.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the desired carbamate.[1][2]
Protocol 2: Carbamate Synthesis using N,N'-Disuccinimidyl Carbonate (DSC)
This two-step, one-pot procedure involves the activation of an alcohol with DSC followed by reaction with an amine.
Materials:
-
Alcohol
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (Et₃N)
-
Amine
-
Anhydrous acetonitrile (CH₃CN) and Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred solution of the alcohol (1.0 mmol) in dry acetonitrile (5 ml) at 23°C, add DSC (1.5 mmol) and triethylamine (3 mmol).[7]
-
Stir the mixture for approximately 4 hours to form the mixed succinimide carbonate intermediate.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting mixed carbonate in dichloromethane (2 ml).[7]
-
In a separate flask, dissolve the amine (1.2 mmol) and triethylamine (1.5 mmol) in dichloromethane (5 ml).[7]
-
Add the solution of the mixed carbonate to the amine solution and stir at 23°C for approximately 3 hours, monitoring by TLC.[7]
-
Upon completion, dilute the mixture with dichloromethane (20 ml) and wash successively with aqueous NaHCO₃ solution (10 ml) and brine (10 ml).[7]
-
Dry the organic layer over Na₂SO₄, filter, and concentrate the solvent to afford the crude product.
-
Purify the crude product by silica gel chromatography to obtain the final carbamate.[7]
Protocol 3: Carbamate Synthesis using Carbon Dioxide and an Amine
This protocol outlines a continuous-flow synthesis of carbamates using CO₂, an amine, and an alkyl halide, catalyzed by DBU.[14][15]
Materials:
-
Amine (e.g., 4.29 mmol)
-
Alkyl bromide (e.g., 8.58 mmol, 2.0 equiv.)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (8.58 mmol, 2.0 equiv.)
-
Acetonitrile (5 mL)
-
Carbon dioxide (gas)
-
Continuous-flow reactor system
Procedure:
-
Prepare a solution of the amine, alkyl bromide, and DBU in acetonitrile.[14]
-
Set up the continuous-flow reactor with a coil reactor heated to 70 °C and a back-pressure regulator set to 3 bar.[14]
-
Pump the reagent mixture through the reactor at a flow rate of 250 µL/min.[14]
-
Simultaneously, introduce carbon dioxide into the system at a flow rate of 6.0 mL/min.[15]
-
Collect the output from the reactor over a period of 50 minutes.[15]
-
The collected solution is then subjected to a standard aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate) to isolate the carbamate product.[14]
Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the general reaction pathways for the synthesis of carbamates using this compound and its alternatives.
Caption: General workflows for primary carbamate synthesis methods.
Concluding Remarks
The selection of a reagent for carbamate synthesis is a critical decision that depends on the specific requirements of the reaction, including the nature of the substrates, desired yield, and safety considerations. While this compound remains a viable option, this guide highlights several effective alternatives.
-
4-Nitrophenyl chloroformate offers a similar reactivity profile with the potential for milder reaction conditions.
-
N,N'-Disuccinimidyl carbonate (DSC) and 1,1'-Carbonyldiimidazole (CDI) are excellent choices for reactions requiring mild conditions and are safer to handle than chloroformates. CDI has the added advantage of not requiring an external base.[18]
-
Di-tert-butyl dicarbonate (Boc₂O) is a superior reagent for the introduction of the Boc protecting group, a common carbamate, and is considered a safer alternative to phosgene-based methods.[19][20]
-
Triphosgene , as a solid, is a safer alternative to gaseous phosgene for generating chloroformates or isocyanates in situ.[12]
-
Direct synthesis from carbon dioxide represents the most environmentally benign approach, avoiding the use of toxic phosgene derivatives altogether, and is becoming increasingly efficient with the development of new catalytic systems.[15][16]
By providing a comparative overview of these reagents with supporting data and protocols, this guide aims to empower researchers to make informed decisions for their carbamate synthesis needs, ultimately contributing to the advancement of chemical and pharmaceutical research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N,N'-Disuccinimidyl carbonate | 74124-79-1 | Benchchem [benchchem.com]
- 9. Scimplify Blogs | What are the uses and side effects of CDI [scimplify.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 12. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. shokubai.org [shokubai.org]
- 18. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Assessment of Synthesized 4-Chlorophenyl Carbamates
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds like 4-chlorophenyl carbamates is a critical step to ensure the reliability of experimental results and the safety of potential therapeutic agents. The position of the chlorine atom on the phenyl ring significantly influences the compound's physicochemical properties and biological activity, making accurate purity assessment essential. This guide provides a comprehensive comparison of analytical techniques for evaluating the purity of 4-chlorophenyl carbamates, complete with experimental data and detailed protocols.
The primary methods for purity assessment of carbamates include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC). Supercritical Fluid Chromatography (SFC) is also emerging as a powerful and more environmentally friendly alternative.[1] The selection of an appropriate analytical method depends on factors such as the required sensitivity, resolution, analysis time, and available instrumentation.[1]
Comparison of Analytical Method Performance
The choice of an analytical technique is often a balance between sensitivity, selectivity, speed, and the instrumentation at hand. The following table summarizes the typical performance characteristics for the quantification of various carbamate pesticides using different analytical methods.
| Analytical Method | Principle | Common Stationary Phase | Key Performance Characteristics |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | C18, Chiral (e.g., cellulose or amylose derivatives). | Resolution: Excellent, especially with chiral columns.Sensitivity: High (ng/mL to pg/mL).Versatility: Wide range of columns and detectors available.[1] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | DB-5MS, or similar non-polar columns. | Resolution: High for volatile and thermally stable compounds.Sensitivity: Very high with detectors like MS.[1] |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material. | Silica gel plates with a fluorescent indicator (F254). | Advantages: Rapid, inexpensive, simultaneous analysis of multiple samples.Disadvantages: Primarily qualitative or semi-quantitative, lower resolution and sensitivity compared to HPLC and GC.[2] |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase for separation. | Chiral and achiral packed columns. | Advantages: "Greener" alternative, faster analysis times compared to HPLC.[1] |
Quantitative Data Summary
The following tables present typical performance data for the analysis of carbamates using HPLC and GC, which can serve as a benchmark for method development for 4-chlorophenyl carbamates.
Table 1: Performance Characteristics of HPLC for Carbamate Analysis [3]
| Parameter | Typical Performance | Analytes Reported |
| Linearity (r²) | >0.999 | Aldicarb |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/L | Various Carbamates |
| Limit of Quantification (LOQ) | ~1 µg/L | Various Carbamates |
| Accuracy (Recovery) | 85% - 97% | Organophosphorus and Carbamate Pesticides |
| Precision (%RSD) | < 5% | 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2- thiol |
Table 2: Performance Characteristics of GC-MS for Carbamate Analysis
| Parameter | Typical Performance |
| Column | Low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane phase.[3] |
| Inlet | Split/splitless or PTV inlet.[3] |
| Carrier Gas | Helium.[3] |
| Ionization Source | Electron Ionization (EI).[3] |
| Mass Spectrometry | Quadrupole or ion trap mass spectrometer operating in Selected Ion Monitoring (SIM) or full scan mode.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for HPLC and GC techniques for the analysis of carbamate compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a starting point for the separation of N-(chlorophenyl)carbamate isomers on a chiral stationary phase.[1]
-
Instrumentation: HPLC system with a UV detector or Mass Spectrometer (MS).
-
Column: Chiral stationary phase column, such as one based on tris(3,5-dimethylphenyl)carbamate cellulose or amylose.
-
Mobile Phase: A mixture of n-hexane and a lower alcohol (e.g., isopropanol) in a ratio of 90:10 (v/v). A small amount of an amine additive like diethylamine (0.1%) can be added to improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: UV at 254 nm or MS with electrospray ionization (ESI).[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL and filter through a 0.45 µm filter.[1]
Gas Chromatography (GC-MS) Protocol
This method is suitable for the analysis of thermally stable carbamate isomers.[1]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Inlet Temperature: 250 °C.[1]
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.[1]
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Mass Range: m/z 50-350.[1]
-
Injection Volume: 1 µL (splitless mode).[1]
-
Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate to a concentration of 1 mg/mL.[1]
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for method implementation and validation.
References
Safety Operating Guide
Proper Disposal of 4-Chlorophenyl Chloroformate: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 4-Chlorophenyl chloroformate. It is intended to supplement, not replace, the safety data sheet (SDS) provided by the manufacturer and your institution's established safety protocols. Always consult your organization's Environmental Health & Safety (EHS) department for specific disposal requirements in your area.
Immediate Safety and Logistical Information
This compound is a toxic and corrosive substance that requires careful handling and disposal to ensure the safety of laboratory personnel and to protect the environment.[1][2] Improper disposal can lead to the release of hazardous decomposition products. This guide provides a procedural, step-by-step approach to the safe disposal of small quantities of this compound typically used in a research setting.
Hazard Identification and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).
Hazards:
-
Toxic: Toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Moisture Sensitive: Reacts with water and moisture, potentially releasing toxic and corrosive fumes.[3]
Required PPE: A comprehensive list of required PPE is provided in the table below.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility charts. |
| Body Protection | A chemical-resistant laboratory coat or apron. |
| Respiratory Protection | Work in a well-ventilated chemical fume hood. For spills or situations with potential for high vapor concentration, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary. |
Disposal Plan: Neutralization of Small Quantities
For small quantities of this compound, a neutralization procedure is recommended prior to disposal as hazardous waste. This process involves the controlled hydrolysis of the chloroformate using a basic solution. Chloroformates react with bases, which can neutralize the compound.
Experimental Protocol: Neutralization of this compound
This protocol is designed for the neutralization of small quantities (typically less than 10 grams) of this compound.
Materials:
-
This compound waste
-
1 M Sodium hydroxide (NaOH) solution
-
Stir bar and magnetic stir plate
-
Appropriate reaction vessel (e.g., beaker or Erlenmeyer flask) large enough to accommodate the volume of waste and neutralizing solution.
-
pH paper or a calibrated pH meter
-
Labeled hazardous waste container
Procedure:
-
Preparation:
-
Perform the entire procedure in a certified chemical fume hood.
-
Ensure all necessary PPE is worn correctly.
-
Have spill control materials readily available.
-
Place the reaction vessel in a secondary container (e.g., a plastic tub) to contain any potential spills.
-
-
Neutralization:
-
Place the this compound waste into the reaction vessel. If the waste is in a solvent, ensure the solvent is compatible with the neutralization procedure.
-
Begin stirring the waste gently.
-
Slowly and carefully add the 1 M sodium hydroxide solution to the stirring waste. The reaction can be exothermic, so control the rate of addition to prevent excessive heat generation. A 10% excess of the stoichiometric amount of NaOH is recommended to ensure complete neutralization.
-
Continue stirring the mixture for at least one hour to ensure the reaction goes to completion.
-
-
Verification:
-
After one hour of stirring, stop the addition of the base.
-
Check the pH of the aqueous layer of the mixture using pH paper or a pH meter. The pH should be basic (pH > 7) to indicate that all the acidic byproducts have been neutralized. If the pH is not basic, add more 1 M NaOH solution dropwise and continue stirring for another 30 minutes before re-testing the pH.
-
-
Waste Collection:
-
Once the neutralization is complete and the pH is confirmed to be basic, the resulting mixture should be transferred to a properly labeled hazardous waste container.
-
The label should clearly indicate the contents, including the reaction products (e.g., "Neutralized this compound waste," "4-chlorophenol," "sodium chloride," and "sodium carbonate").
-
Arrange for pickup and disposal of the hazardous waste through your institution's EHS department.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, evacuate the area immediately and alert your supervisor and EHS department. Only personnel trained in hazardous material spill cleanup should address the spill, wearing appropriate PPE. For a small spill, you may be able to absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste. Do not use combustible materials like paper towels to absorb the spill. Ventilate the area and wash the spill site after the material has been removed.
References
Personal protective equipment for handling 4-Chlorophenyl chloroformate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols, operational procedures, and disposal plans for handling 4-Chlorophenyl chloroformate. Adherence to these guidelines is essential to ensure personal safety and mitigate risks in the laboratory environment.
Understanding the Hazard
This compound is a toxic and corrosive chemical that poses significant health risks upon exposure.[1][2][3] It can cause severe skin burns, and eye damage, and is toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4] It is also a lachrymator, meaning it can cause tearing.[3]
Hazard Classifications: [2][4]
-
Acute Toxicity, Oral (Category 3)
-
Acute Toxicity, Dermal (Category 3)
-
Acute Toxicity, Inhalation (Category 3)
-
Skin Corrosion (Category 1B)
-
Serious Eye Damage (Category 1)
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical resistant gloves (e.g., Viton® or Polyvinyl Alcohol). Double gloving is recommended.[5][6] | To prevent skin contact and absorption. Nitrile gloves offer limited protection and should be avoided for prolonged contact.[5] |
| Eye & Face Protection | Chemical splash goggles and a face shield are mandatory.[4][6] | To protect eyes and face from splashes and corrosive vapors.[5][6] |
| Respiratory Protection | A NIOSH-approved respirator with a type ABEK (EN14387) filter is required when handling outside of a fume hood.[4] | To prevent inhalation of toxic and corrosive vapors.[3] |
| Body Protection | A chemical-resistant lab coat must be worn. For larger quantities or tasks with a high splash risk, chemical-resistant coveralls are necessary.[5][6] | To protect the body from skin contact with the chemical. |
| Footwear | Closed-toe, chemical-resistant shoes are required. | To protect feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted within a certified chemical fume hood.
Preparation:
-
Area Inspection: Ensure the chemical fume hood is functioning correctly and the work area is clean and free of incompatible materials.
-
Gather Materials: Assemble all necessary equipment, including the chemical container, reaction vessels, and spill cleanup materials, inside the fume hood.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above before handling the chemical.
Handling:
-
Container Inspection: Carefully inspect the container for any signs of damage or leaks before opening.
-
Dispensing: Open the container slowly to release any pressure. Use only spark-free tools and explosion-proof equipment.[1] Dispense the required amount of the chemical carefully, avoiding splashes and the generation of aerosols.
-
Reaction Setup: If used in a reaction, add it to the reaction vessel slowly and in a controlled manner.
-
Container Sealing: Tightly close the container immediately after use and store it in a designated, well-ventilated, and locked-up area.[1][3] Recommended storage is at 2-8°C.[4]
Post-Handling:
-
Decontamination: Thoroughly decontaminate all equipment used with an appropriate neutralizing agent and then wash with soap and water.
-
Waste Segregation: Segregate all waste materials as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands and face thoroughly with soap and water after handling the chemical.[3]
Emergency Procedures
Spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Increase ventilation to the area.
-
Contain: For small spills, cover with a dry, non-combustible absorbent material like sand or earth.[1][7] DO NOT use water.[1][7]
-
Collect: Use clean, non-sparking tools to collect the absorbed material into a labeled, loosely covered plastic container for disposal.[1][7]
-
Decontaminate: Decontaminate the spill area thoroughly.
Exposure:
-
Skin Contact: Immediately flush the skin with large amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: DO NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Step-by-Step Disposal Procedure:
-
Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Storage: Store the waste container in a secure, well-ventilated area, away from incompatible materials.
-
Labeling: Ensure the waste container is properly labeled with the chemical name and associated hazards.
-
Disposal Request: Arrange for pickup and disposal by an authorized hazardous waste disposal company.[1][3]
Quantitative Data
| Property | Value | Reference |
| CAS Number | 7693-45-0 | [4] |
| Molecular Formula | C7H4Cl2O2 | [2] |
| Molecular Weight | 191.01 g/mol | [2][4] |
| Appearance | Liquid | [4] |
| Boiling Point | 100-102 °C/12 mmHg | [4] |
| Density | 1.365 g/mL at 25 °C | [4] |
| Flash Point | 103 °C (217.4 °F) - closed cup | [4] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C7H4Cl2O2 | CID 139059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 4-氯苯基氯甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
